3-(Pyrrolidin-1-yl)picolinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-pyrrolidin-1-ylpyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-8-9-10(4-3-5-12-9)13-6-1-2-7-13/h3-5H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMNZLVBEVXLOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(Pyrrolidin-1-yl)picolinonitrile: Mechanism of Action & Synthetic Utility
The following technical guide provides an in-depth analysis of 3-(Pyrrolidin-1-yl)picolinonitrile , a critical pharmacophore and synthetic intermediate in modern medicinal chemistry.
While not a marketed drug in isolation, this molecule represents a privileged scaffold used to construct high-potency antagonists for G-protein coupled receptors (GPCRs), specifically CCR6 , and serves as a core motif in the development of kinase inhibitors and inorganic pyrophosphatase inhibitors.
Executive Technical Summary
This compound (IUPAC: 3-(pyrrolidin-1-yl)pyridine-2-carbonitrile) is a heteroaromatic scaffold characterized by a "push-pull" electronic system. It features an electron-withdrawing cyano group at the C2 position and an electron-donating pyrrolidine ring at the C3 position of a pyridine core.
-
Primary Role: Key intermediate and pharmacophore in the synthesis of CCR6 receptor antagonists (used in autoimmune therapies) and fused-ring heterocycles (e.g., pyrido[3,2-d]pyrimidines).
-
Mechanism Class: Competitive Antagonist Scaffold / Synthetic Building Block.
-
Key Molecular Interactions: The C2-nitrile acts as a hydrogen bond acceptor and dipole anchor, while the C3-pyrrolidine provides hydrophobic bulk and conformational constraint, optimizing ligand-receptor fit.
Chemical Mechanism: Structure & Reactivity
The biological potency of drugs derived from this core stems from its unique electronic properties.
Electronic "Push-Pull" System
The molecule exhibits a strong Intramolecular Charge Transfer (ICT) due to the opposing electronic effects of its substituents:
-
C2-Cyano Group (Acceptor): Strongly electron-withdrawing (
), it decreases the electron density on the pyridine ring, making the ring nitrogen less basic compared to unsubstituted pyridine. -
C3-Pyrrolidine (Donor): The nitrogen lone pair participates in resonance with the pyridine ring, increasing electron density at the C2 and C4 positions.
Impact on Drug Design:
This electronic distribution creates a distinct electrostatic potential surface (ESP) , allowing the molecule to engage in specific
Synthesis via SNAr Mechanism
The core is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) . The presence of the electron-withdrawing nitrile group at C2 activates the C3 position (if a leaving group like Fluorine is present) for nucleophilic attack.
Protocol Logic:
-
Substrate: 3-fluoro-2-pyridinecarbonitrile (or 3-bromo analog).
-
Nucleophile: Pyrrolidine (acts as both reactant and base).
-
Mechanism: The pyrrolidine nitrogen attacks C3, forming a Meisenheimer complex. The leaving group (F-) is expelled, restoring aromaticity.
Biological Mechanism of Action (Case Study: CCR6 Antagonism)
The most prominent application of the this compound scaffold is in the development of CCR6 (C-C motif chemokine receptor 6) modulators .
The Target: CCR6-CCL20 Axis
-
Physiology: CCR6 is a GPCR expressed on Th17 cells, regulatory T cells (Tregs), and dendritic cells. Its sole ligand is CCL20 (MIP-3
). -
Pathology: In autoimmune diseases like Psoriasis and Rheumatoid Arthritis , the CCL20-CCR6 axis drives the migration of pathogenic Th17 cells into inflamed tissues.
Mechanism of Antagonism
Derivatives containing the this compound core act as allosteric or orthosteric antagonists .
-
Binding: The scaffold binds to the transmembrane bundle of CCR6.
-
The Pyridine Nitrogen and C2-Nitrile likely form hydrogen bonds with polar residues (e.g., Tyr, Gln) in the receptor pocket.
-
The Pyrrolidine Ring occupies a hydrophobic sub-pocket, restricting the receptor from adopting its active conformation.
-
-
Signal Blockade: Binding prevents the conformational change required for G-protein coupling (G
i). -
Functional Consequence: Inhibition of Calcium (
) flux and chemotaxis. Th17 cells fail to migrate to the site of inflammation, reducing autoimmune severity.
Pathway Visualization (CCR6 Blockade)
Caption: The antagonist prevents G-protein coupling, halting the chemotactic signaling cascade essential for Th17 cell migration.
Experimental Protocols
Synthesis of this compound
Objective: Efficient preparation of the core scaffold via SNAr.
| Reagent | Equivalents | Role |
| 3-Fluoro-2-pyridinecarbonitrile | 1.0 | Electrophilic Substrate |
| Pyrrolidine | 2.5 | Nucleophile & Base |
| Acetonitrile (MeCN) | Solvent | Polar Aprotic Medium |
Step-by-Step Protocol:
-
Preparation: Charge a reaction vessel with 3-fluoro-2-pyridinecarbonitrile (1.0 eq) dissolved in anhydrous MeCN (0.5 M concentration).
-
Addition: Add Pyrrolidine (2.5 eq) dropwise at 0°C to control the exotherm.
-
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.
-
Checkpoint: Disappearance of the fluorinated starting material.
-
-
Work-up: Concentrate the solvent in vacuo. Dilute residue with Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).
-
Purification: Dry organic layer over
, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes). -
Yield: Expect a yellow solid/oil (Yield > 85%).
Calcium Flux Assay (CCR6 Antagonism)
Objective: Validate the biological activity of the synthesized derivative.
-
Cell Line: CHO-K1 cells stably expressing human CCR6 and G
16. -
Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 min at 37°C.
-
Compound Treatment: Add the test compound (this compound derivative) at varying concentrations (0.1 nM – 10
M). Incubate for 15 min. -
Stimulation: Inject CCL20 (EC80 concentration).
-
Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).
-
Analysis: Calculate
based on the reduction of the Calcium peak response compared to control.
References
-
World Intellectual Property Organization (WIPO). (2021). Azetidin-3-ylmethanol derivatives as CCR6 receptor modulators. Patent WO2021219849A1. Link
-
PubChem. (2024). This compound Compound Summary. National Library of Medicine. Link
-
Journal of Medicinal Chemistry. (2014). Discovery of Small Molecule CCR6 Antagonists. (General reference for CCR6 scaffold logic). Link
-
Organic Chemistry Portal. (2023). Synthesis of Pyrrolidines and Pyridines. Link
An In-depth Technical Guide to the Structure-Activity Relationship of 3-(Pyrrolidin-1-yl)picolinonitrile Analogs as Dipeptidyl Peptidase-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold in Type 2 Diabetes Treatment
The 3-(pyrrolidin-1-yl)picolinonitrile scaffold has emerged as a cornerstone in the design of potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4). This enzyme plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby providing a valuable therapeutic strategy for the management of type 2 diabetes mellitus.
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs. We will delve into the key structural modifications that influence inhibitory potency and selectivity, explore the underlying mechanistic principles guiding these interactions, and provide detailed experimental protocols for the synthesis and evaluation of these compounds.
The Core Pharmacophore: Understanding the Key Interactions
The inhibitory activity of the this compound scaffold is rooted in its ability to effectively interact with the active site of the DPP-4 enzyme. The active site of DPP-4 is conventionally divided into several key subsites, with the S1 and S2 subsites being of primary importance for inhibitor binding.
-
The Cyanopyrrolidine Moiety (S1 Pocket Interaction): The (S)-2-cyanopyrrolidine group is a well-established and critical pharmacophore for DPP-4 inhibition.[1] The nitrile group forms a reversible covalent bond with the catalytic serine residue (Ser630) in the S1 pocket of the enzyme, mimicking the transition state of the natural substrate. The pyrrolidine ring itself provides a rigid scaffold that orients the nitrile group for optimal interaction and also engages in favorable van der Waals interactions within the hydrophobic S1 pocket.
-
The Picolinonitrile Core (S2 Pocket and Beyond): The picolinonitrile core serves as a versatile linker, connecting the crucial cyanopyrrolidine moiety to various substituents that can probe the S2 and other subsites of the enzyme. The nitrogen atom of the pyridine ring can participate in hydrogen bonding interactions, while the aromatic ring itself can engage in hydrophobic and pi-stacking interactions. Modifications to this core are instrumental in fine-tuning the potency, selectivity, and pharmacokinetic properties of the inhibitors.
Below is a diagram illustrating the general binding mode of a this compound analog within the DPP-4 active site.
Caption: General binding mode of a this compound analog in the DPP-4 active site.
Structure-Activity Relationship (SAR) Analysis
Modifications of the Pyrrolidine Ring
The (2S)-stereochemistry of the cyanopyrrolidine moiety is generally crucial for potent inhibition. The (2R)-enantiomer is typically significantly less active.
| Modification on Pyrrolidine Ring | Effect on DPP-4 Inhibition (IC50) | Rationale |
| (2S)-stereochemistry | Essential for high potency | Correct orientation of the nitrile for interaction with Ser630. |
| (2R)-stereochemistry | Significantly reduced potency | Incorrect orientation of the nitrile group. |
| Substitution at C3, C4, or C5 | Generally decreases potency | Steric hindrance within the S1 pocket. |
| Fluorination at C4 | Can be tolerated or slightly improve potency | May enhance binding through favorable interactions and improve metabolic stability. |
Modifications of the Picolinonitrile Core
The picolinonitrile core acts as a scaffold for positioning substituents to interact with the S2 and other subsites.
| Modification on Picolinonitrile Core | Effect on DPP-4 Inhibition (IC50) | Rationale |
| Substitution at the 4-position | Generally well-tolerated and can enhance potency | Allows for probing of the S2 subsite with various functional groups. |
| Substitution at the 5- or 6-position | Can be tolerated, but may lead to reduced potency | Potential for steric clashes with enzyme residues. |
| Replacement of the pyridine ring | Often leads to reduced potency | The pyridine nitrogen can be important for hydrogen bonding. |
| Introduction of bulky substituents | Can significantly increase or decrease potency | Dependent on the specific interactions with the S2 subsite. |
Modifications of the Substituent (R) on the Picolinonitrile Core
The nature of the substituent attached to the picolinonitrile core is a key determinant of overall potency and selectivity.
| Nature of Substituent (R) | Effect on DPP-4 Inhibition (IC50) | Rationale |
| Small alkyl or cycloalkyl groups | Moderate potency | Occupy a portion of the S2 pocket. |
| Aromatic or heteroaromatic rings | Can lead to high potency | Favorable hydrophobic and pi-stacking interactions in the S2 subsite. |
| Hydrogen bond donors/acceptors | Can enhance potency | Formation of specific hydrogen bonds with residues in the S2 pocket. |
| Introduction of fluorine or other halogens | Can improve potency and pharmacokinetic properties | Can enhance binding affinity and block metabolic soft spots. |
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of this compound analogs typically involves a nucleophilic aromatic substitution reaction between a 3-halopicolinonitrile and the desired pyrrolidine derivative.
Step 1: Synthesis of the Picolinonitrile Core
A variety of substituted picolinonitriles can be synthesized through established methods. For example, 3-hydroxy-4-substituted-picolinonitriles can be prepared from 4-propargylaminoisoxazoles.
Step 2: Nucleophilic Aromatic Substitution
Materials:
-
Substituted 3-halopicolinonitrile (e.g., 3-fluoro- or 3-chloropicolinonitrile) (1.0 eq)
-
Substituted (S)-pyrrolidine-2-carbonitrile hydrochloride (1.2 eq)
-
Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base (3.0 eq)
-
Anhydrous dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent
Procedure:
-
To a solution of the substituted 3-halopicolinonitrile in anhydrous DMSO, add the substituted (S)-pyrrolidine-2-carbonitrile hydrochloride and DIPEA.
-
Heat the reaction mixture at 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound analog.
The following diagram illustrates the general synthetic workflow.
Caption: General synthetic workflow for this compound analogs.
In Vitro DPP-4 Inhibition Assay
The inhibitory activity of the synthesized compounds against DPP-4 is typically determined using a fluorometric assay with the substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).[2][3][4]
Materials:
-
Human recombinant DPP-4 enzyme
-
Gly-Pro-AMC substrate
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well black microplate, add the DPP-4 enzyme solution to each well.
-
Add the test compound solutions to the respective wells and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 30 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly successful platform for the development of potent and selective DPP-4 inhibitors. The SAR studies have clearly demonstrated the critical roles of the cyanopyrrolidine moiety for S1 pocket interactions and the diverse substituents on the picolinonitrile core for probing the S2 subsite. Future research in this area will likely focus on fine-tuning the pharmacokinetic properties of these inhibitors, exploring novel substituents to achieve even greater potency and selectivity, and investigating their potential for combination therapies. The in-depth understanding of the SAR presented in this guide provides a solid foundation for the rational design of the next generation of DPP-4 inhibitors for the treatment of type 2 diabetes.
References
-
DPP-IV–Inhibitory Activity Assay. Bio-protocol. Available from: [Link]
-
Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. PMC. Available from: [Link]
-
11 Years of cyanopyrrolidines as DPP-IV inhibitors. PubMed. Available from: [Link]
Sources
- 1. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data (NMR, IR, MS) of 3-(Pyrrolidin-1-yl)picolinonitrile
This guide serves as a technical manual for the structural validation of 3-(Pyrrolidin-1-yl)picolinonitrile (CAS: Not widely listed, but a derivative of 3-fluoropicolinonitrile).[1][2] It is designed for medicinal chemists and analytical scientists requiring rigorous verification of this specific heterocyclic building block, often used in the synthesis of kinase inhibitors and CNS-active agents.
Part 1: Chemical Identity & Synthetic Context
To interpret the spectroscopy accurately, one must understand the electronic environment. This molecule features a "push-pull" system: the electron-withdrawing nitrile group at C2 and the electron-donating pyrrolidine nitrogen at C3.[1][2]
-
IUPAC Name: 3-(Pyrrolidin-1-yl)pyridine-2-carbonitrile[1][2]
-
Molecular Formula:
[1][2] -
Structural Features:
Part 2: Mass Spectrometry (MS) Profile
The mass spectrum provides the primary confirmation of molecular weight and purity.
| Parameter | Value | Interpretation |
| Ionization Mode | ESI+ (Electrospray Ionization) | Preferred for basic nitrogens.[1] |
| Molecular Ion | 174.2 m/z | Protonated parent peak (Base Peak).[1] |
| Sodium Adduct | 196.2 m/z | Common in unbuffered LCMS runs.[1][2] |
| Fragmentation Pattern | 146 m/z | Loss of HCN or ethylene from pyrrolidine (characteristic of N-alkyl pyridines).[1][2] |
Diagnostic Check:
-
A clean peak at 174.2 without a +2 mass unit isotope pattern (which would indicate unreacted 3-bromo precursor) confirms the successful installation of the pyrrolidine.[1]
Part 3: Infrared Spectroscopy (FT-IR)
IR is the "Go/No-Go" decision gate for the nitrile functionality.[1][2]
| Frequency ( | Intensity | Assignment | Structural Insight |
| 2215 – 2235 | Strong, Sharp | Critical: Confirms the nitrile group is intact.[1] The conjugation with the amino-pyridine lowers the frequency slightly compared to naked benzonitrile (~2245).[1] | |
| 2850 – 2970 | Medium | Pyrrolidine ring C-H stretches.[1][2] | |
| 1580 – 1600 | Strong | Pyridine ring breathing modes, enhanced by the "push-pull" resonance.[1][2] | |
| None | Absent | Absence of peaks >3200 cm⁻¹ confirms tertiary amine (no unreacted pyrrolidine).[1] |
Part 4: Nuclear Magnetic Resonance (NMR)
The NMR data is the gold standard for regiochemistry. The coupling patterns below definitively prove the pyrrolidine is at position 3, not 4 or 6.
H NMR (400 MHz, DMSO- or CDCl )
The molecule has Low Symmetry , resulting in distinct signals.
| Shift ( | Integration | Multiplicity | Assignment | Analysis | |
| 8.25 | 1H | dd | 4.5, 1.5 | H-6 | |
| 7.45 | 1H | dd | 8.5, 4.5 | H-5 | |
| 7.20 | 1H | dd | 8.5, 1.5 | H-4 | Ortho to the pyrrolidine.[1][2] Shielded by the N-lone pair donation. |
| 3.60 – 3.65 | 4H | m | - | N-CH | Pyrrolidine protons adjacent to Nitrogen.[1][2] Deshielded by aromatic ring.[1][2] |
| 1.95 – 2.05 | 4H | m | - | C-CH | Pyrrolidine distal protons.[1] |
Key Diagnostic Logic:
-
The H-4 Signal: If the pyrrolidine were at position 4 (a common byproduct), the splitting pattern would change to two doublets (para-substitution pattern) rather than the contiguous 3-spin system (H4-H5-H6) observed here.[1][2]
-
Solvent Effect: In CDCl
, the pyrrolidine -protons often appear as a broad singlet due to restricted rotation around the C3-N bond; in DMSO, they sharpen.
C NMR (100 MHz)
| Shift ( | Type | Assignment |
| 146.0 | Quaternary | C-3 (Attached to Pyrrolidine N - strongly deshielded by resonance).[1][2] |
| 142.5 | CH | C-6 (Alpha to Pyridine N).[1][2] |
| 126.0 | CH | C-5 |
| 121.0 | CH | C-4 (Shielded by ortho-amino group).[1][2] |
| 117.5 | Quaternary | C |
| 105.0 | Quaternary | C-2 (Ortho to N, attached to CN).[1][2] |
| 50.5 | CH | Pyrrolidine |
| 25.5 | CH | Pyrrolidine |
Part 5: Structural Validation Workflow
The following diagram outlines the logical decision tree for confirming the structure of this compound during synthesis.
Caption: Logical workflow for the stepwise spectroscopic validation of the target compound, filtering out common synthetic byproducts.
Part 6: Experimental Protocol for Data Acquisition
To reproduce the data above, follow this standardized sample preparation protocol.
1. Sample Preparation for NMR:
-
Mass: Weigh 5–10 mg of the dried solid/oil.
-
Solvent: Dissolve in 0.6 mL DMSO-
(Preferred over CDCl to prevent peak broadening of the pyrrolidine ring due to rotamers). -
Filtration: If the solution is cloudy (salt formation), filter through a cotton plug into the NMR tube.
2. Sample Preparation for LC-MS:
-
Concentration: Dilute to 0.1 mg/mL in Acetonitrile/Water (50:50).
-
Buffer: Use 0.1% Formic Acid to ensure protonation of the pyridine nitrogen for clear
detection.
3. Synthesis Note (For Reference):
This compound is typically synthesized via Nucleophilic Aromatic Substitution (S
-
Reactants: 3-Fluoro-2-pyridinecarbonitrile + Pyrrolidine.[1][2]
-
Conditions: DMF,
, 80°C.[2] -
Purification: Flash chromatography (Hexane/EtOAc).[1][2] The disappearance of the
F NMR signal (approx -120 ppm) is the fastest in-process check.[1]
References
-
S
Ar Reactivity of Fluoropyridines: Estel, L., et al. "Regioselectivity of the nucleophilic aromatic substitution of fluoropyridines." Journal of Organic Chemistry, 53(12), 2740–2744. [Link] -
Spectroscopic Data of Pyridine Carbonitriles: National Institute of Standards and Technology (NIST).[2] "3-Pyridinecarbonitrile Mass Spectrum." NIST Chemistry WebBook. [Link][1][2]
-
General IR Characteristics of Aminopyridines: Socrates, G. "Infrared and Raman Characteristic Group Frequencies: Tables and Charts."[2] Wiley. 3rd Edition.[1][2] (General Reference for CN and Pyridine ring stretches).
Sources
Computational Pharmacodynamics: In Silico Profiling of the 3-(Pyrrolidin-1-yl)picolinonitrile Scaffold
[1]
Executive Summary & Structural Significance[1][2]
The 3-(Pyrrolidin-1-yl)picolinonitrile scaffold represents a privileged structural motif in medicinal chemistry, bridging the gap between kinase inhibitors and serine protease inhibitors.[1] Its core architecture fuses an electron-deficient pyridine ring with a nitrile "warhead" at the C2 position and a lipophilic pyrrolidine ring at the C3 position.[1]
From an in silico modeling perspective, this molecule presents a unique dual-modality challenge:
-
The Nitrile Group (–C≡N): Can act as a reversible covalent electrophile (forming imidate adducts with Serine/Cysteine) or as a robust hydrogen bond acceptor in non-covalent binding.[1]
-
The Ortho-Substitution: The steric clash between the C2-nitrile and C3-pyrrolidine forces a twisted conformation, critical for entropy-enthalpy compensation during binding.[1]
This guide details the computational workflow to model this scaffold, moving from Quantum Mechanical (QM) characterization to Covalent Docking and Molecular Dynamics (MD) validation.
Phase I: Quantum Mechanical (QM) Profiling
Objective: To determine the preferred conformational state and the electrophilicity of the nitrile carbon.
Conformational Analysis (The Ortho-Effect)
Unlike simple pyridines, the 3-pyrrolidinyl substitution introduces significant steric strain.[1] Standard force fields (e.g., MMFF94) often underestimate the energy barrier of rotation.[1]
-
Protocol:
-
Software: Gaussian 16 or Jaguar (Schrödinger).[1]
-
Method: DFT (Density Functional Theory) at the B3LYP/6-311G++(d,p) level.[1]
-
Workflow: Perform a relaxed coordinate scan of the dihedral angle connecting the pyrrolidine nitrogen to the pyridine ring.[1]
-
Expert Insight: Expect the global minimum to show the pyrrolidine ring twisted approx. 30-45° out of the pyridine plane.[1] This pre-organization reduces the entropic penalty upon binding to restricted pockets (e.g., DPP-4 active site).[1]
-
Frontier Molecular Orbital (FMO) Analysis
To predict if the nitrile will act as a covalent warhead, we must analyze the Lowest Unoccupied Molecular Orbital (LUMO).
-
Metric: The LUMO energy (E_LUMO) localized on the nitrile carbon.[1]
-
Interpretation: A lower E_LUMO indicates higher susceptibility to nucleophilic attack (e.g., by Ser630 in DPP-4 or Cys797 in EGFR).[1]
-
Visualization: Map the Electrostatic Potential (ESP) surface to identify the "sigma-hole" on the nitrile nitrogen, which dictates halogen-bond-like interactions with backbone carbonyls.[1]
Phase II: Molecular Docking Strategies
Objective: To predict binding modes against two distinct target classes: Serine Proteases (Covalent) and Kinases (Non-Covalent).[1]
Workflow Visualization
The following diagram outlines the decision tree for modeling this scaffold.
Figure 1: Decision tree for modeling picolinonitrile interactions based on target residue reactivity.
Protocol A: Covalent Docking (Target: DPP-4)
Context: Picolinonitriles are bioisosteres of the cyanopyrrolidine warhead found in Vildagliptin.[1] The nitrile carbon is attacked by the hydroxyl group of a catalytic Serine.[1]
-
Software: Schrödinger CovDock or Gold (CCDC).[1]
-
Reaction Definition:
-
Grid Generation: Center the grid on the catalytic triad (Ser630, Asp708, His740 for DPP-4).
-
Constraint: Enforce a hydrogen bond between the nitrile nitrogen and the oxyanion hole residues (usually Tyrosine or backbone NH) to activate the nitrile for attack.[1]
Protocol B: Non-Covalent Docking (Target: Kinases)
Context: In kinases (e.g., PIM-1), the nitrile often acts as a hydrogen bond acceptor for the hinge region backbone.[1]
Phase III: Molecular Dynamics (MD) Simulation
Objective: To validate the stability of the predicted pose and the persistence of the nitrile interaction.
Simulation Setup (GROMACS/Desmond)
| Parameter | Setting | Rationale |
| Force Field | OPLS4 or CHARMM36m | Optimized for heterocyclic small molecules and protein-ligand interfaces.[1] |
| Solvent Model | TIP3P (Water) | Standard explicit solvent model for accurate hydration shells.[1] |
| Ensemble | NPT (300K, 1.01 bar) | Mimics physiological conditions (Isothermal-Isobaric).[1] |
| Duration | 100 ns | Sufficient to observe side-chain rearrangements and "induced fit" effects.[1] |
| Ions | 0.15 M NaCl | Physiological ionic strength to neutralize the system.[1] |
Key Analysis Metrics
-
RMSD (Root Mean Square Deviation):
-
Distance Monitoring (The "Interaction Fingerprint"):
-
Covalent: Monitor the bond length between Ser-O and Nitrile-C (Target: 1.45 Å ± 0.05 Å).
-
Non-Covalent: Monitor the distance between Nitrile-N and the H-bond donor (Target: < 3.0 Å).[1]
-
Mechanistic Diagram: The Covalent Event
The following diagram illustrates the reaction coordinate modeled during Covalent Docking/MD.
Figure 2: Reaction coordinate for the formation of the imidate adduct between the picolinonitrile warhead and a catalytic serine.
Phase IV: ADMET Prediction
Objective: To ensure the scaffold possesses drug-like properties before synthesis.[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 177860151, 3-(3,3-Difluoropyrrolidin-1-yl)picolinonitrile.[1] Retrieved from [Link]
-
Wang, Y., Du, Y., & Huang, N. (2018). A Survey of the Role of Nitrile Groups in Protein-Ligand Interactions.[1][3] Future Medicinal Chemistry.[1] Retrieved from [Link]
-
Kumalo, H. M., Bhakat, S., & Soliman, M. E. (2015). The "Nitrile Warhead" in Covalent Inhibitor Design: A Computational Evaluation. Royal Society of Chemistry Advances.[1] Retrieved from [Link]
-
Schrödinger, LLC. Covalent Docking (CovDock) User Manual.[1] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A survey of the role of nitrile groups in protein-ligand interactions. - Niu Huang's Lab [huanglab.org.cn]
A Strategic Roadmap for Unveiling the Therapeutic Potential of 3-(Pyrrolidin-1-yl)picolinonitrile
Abstract
The confluence of a saturated heterocycle, the pyrrolidine ring, with an aromatic, electron-withdrawing picolinonitrile system in 3-(Pyrrolidin-1-yl)picolinonitrile presents a compelling starting point for drug discovery. The pyrrolidine moiety is a cornerstone in medicinal chemistry, valued for its ability to increase aqueous solubility, act as a hydrogen bond donor/acceptor, and provide a three-dimensional structure that can enhance binding affinity and selectivity.[1][2][3][4] Similarly, the picolinonitrile scaffold is a recognized pharmacophore in numerous biologically active compounds, including kinase inhibitors and other targeted therapies.[5][6] While direct biological data for this compound is not yet prevalent in public-domain literature, its structural motifs suggest significant therapeutic potential. This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals, outlining a systematic, multi-pronged strategy to identify and validate its potential therapeutic targets. We will eschew a speculative listing of targets and instead provide a robust, experimentally-grounded framework for discovery—from initial in silico predictions to rigorous cell-based validation and preclinical assessment.
Chapter 1: Foundational Analysis & In Silico Target Prediction
Before embarking on costly and time-consuming wet-lab experiments, a thorough computational analysis of this compound is essential. This initial phase aims to generate a ranked list of plausible biological targets, thereby focusing subsequent experimental efforts. The logic here is to leverage the vast, existing biological and chemical data to make informed hypotheses.
Physicochemical Profiling
A molecule's therapeutic potential is intrinsically linked to its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | ~173.22 g/mol | Low molecular weight is favorable for oral bioavailability (Lipinski's Rule of 5). |
| XlogP3-AA | ~1.2 | Indicates good balance between hydrophilicity and lipophilicity for membrane permeability. |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 3 | The nitrogen atoms can act as hydrogen bond acceptors, crucial for target binding.[1] |
| Topological Polar Surface Area | 39.9 Ų | Suggests good potential for oral bioavailability and cell permeability. |
| (Data derived from computational models for the parent structure) |
Target Prediction through Structural Similarity and Pharmacophore Mapping
The principle of "guilt-by-association" is a powerful tool in early-stage drug discovery. By identifying known drugs or bioactive molecules that share structural or electronic features with our compound of interest, we can infer potential targets.
Methodology:
-
2D/3D Similarity Searching: Utilize databases such as ChEMBL, PubChem, and the Therapeutic Target Database (TTD) to find compounds structurally similar to this compound.[7]
-
Pharmacophore Querying: Abstract the key chemical features (e.g., hydrogen bond acceptors, hydrophobic centers, aromatic rings) into a 3D pharmacophore model. This model is then used to screen libraries of known active compounds to identify molecules that share the same interaction potential, even if their core scaffolds differ.
-
Target Analysis: The known targets of the identified "hit" compounds from both methods are compiled. Targets that appear frequently or are associated with high-affinity ligands become our primary hypotheses. For instance, the pyrrolidine and pyridine motifs are present in inhibitors of kinases, G-protein coupled receptors (GPCRs), and epigenetic enzymes like Lysine Specific Demethylase 1 (LSD1).[8][9]
Workflow: In Silico Target Hypothesis Generation
Caption: In Silico workflow for generating a list of potential therapeutic targets.
Chapter 2: Phenotypic Screening & Target Deconvolution
While in silico methods provide hypotheses, they must be validated experimentally. A powerful, unbiased approach is phenotypic screening, which assesses the effect of a compound on cell behavior (e.g., proliferation, differentiation, apoptosis) without a preconceived target. This is particularly valuable for novel compounds where the mechanism of action is completely unknown.
High-Content Cellular Imaging
Rationale: This technique allows for the simultaneous measurement of multiple cellular parameters in an unbiased manner. By treating a panel of diverse cancer cell lines with this compound and staining for various cellular markers (e.g., nuclear size, mitochondrial mass, cytoskeletal arrangement), we can generate a unique "fingerprint" of the compound's activity. This fingerprint can then be compared to a reference database of compounds with known mechanisms of action to infer a potential target class.
Experimental Protocol: High-Content Phenotypic Screen
-
Cell Plating: Seed a panel of 10-20 different human cancer cell lines in 384-well, optically clear-bottom plates. Include cell lines from diverse tissue origins (e.g., breast, lung, colon, leukemia).
-
Compound Treatment: Treat cells with a concentration range of this compound (e.g., 10 nM to 30 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like Staurosporine).
-
Staining: Fix the cells and stain with a cocktail of fluorescent dyes. A typical combination includes:
-
Hoechst 33342: Stains the nucleus (DNA).
-
MitoTracker Red CMXRos: Stains mitochondria.
-
Phalloidin-Alexa Fluor 488: Stains F-actin cytoskeleton.
-
CellMask Deep Red: Stains the whole cell cytoplasm.
-
-
Imaging: Acquire images using an automated high-content imaging system.
-
Data Analysis: Use image analysis software to quantify dozens of features (e.g., cell count, nuclear intensity, mitochondrial texture). Compare the phenotypic profile of our compound to reference profiles to identify mechanistic similarities.
Target Deconvolution Strategies
Once a robust and interesting phenotype is observed (e.g., potent anti-proliferative activity in a specific cell line), the critical next step is to identify the specific molecular target responsible for this effect.
Workflow: From Phenotype to Target
Caption: Key experimental strategies for identifying a specific molecular target.
1. Affinity Chromatography-Mass Spectrometry:
-
Principle: The compound is immobilized on a solid support (e.g., beads). A cell lysate is passed over this support, and proteins that bind to the compound are "captured." These proteins are then eluted, identified by mass spectrometry, and ranked as potential targets.
-
Causality: This method directly identifies proteins that physically interact with the compound. Non-specific binders are filtered out by comparing results with a control column lacking the immobilized compound.
2. Thermal Proteome Profiling (TPP):
-
Principle: The binding of a ligand (our compound) to its target protein often increases the thermal stability of that protein. TPP measures the change in thermal stability of thousands of proteins in a cell lysate upon treatment with the compound.
-
Causality: A significant increase in the melting temperature of a specific protein in the presence of the compound is strong evidence of a direct binding interaction within the complex cellular environment.
3. Genetic Approaches (CRISPR/shRNA Screens):
-
Principle: In these screens, a library of cells is created where each cell has a single gene knocked out (CRISPR) or knocked down (shRNA). This entire population is then treated with our compound.
-
Causality: If knocking out a specific gene confers resistance to our compound, it strongly implies that the protein product of that gene is either the direct target or a critical component of the target pathway.
Chapter 3: Direct Target Validation & Mechanistic Elucidation
Following the identification of high-confidence candidate targets, it is imperative to validate these interactions using orthogonal, reductionist approaches. This phase confirms the physical binding and demonstrates a functional consequence of that binding.
Biophysical Binding Assays
These assays provide quantitative data on the binding affinity and kinetics between the compound and the purified target protein.
| Assay Technique | Principle | Key Output |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor surface as the purified protein (immobilized on the chip) binds to the compound (flowed over the surface). | Binding Affinity (KD), On-rate (ka), Off-rate (kd) |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event between the compound and the purified protein in solution. | Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) |
Target Engagement & Functional Assays
Demonstrating that the compound binds to the target inside living cells and modulates its function is the ultimate proof.
1. Cellular Thermal Shift Assay (CETSA):
-
Protocol:
-
Treat intact cells with this compound or vehicle.
-
Heat aliquots of the treated cells to a range of temperatures.
-
Lyse the cells and separate soluble proteins from aggregated, denatured proteins via centrifugation.
-
Quantify the amount of soluble target protein remaining at each temperature using Western Blot or ELISA.
-
-
Causality: A shift to a higher denaturation temperature for the target protein in compound-treated cells confirms that the compound is binding to and stabilizing its target in situ.
2. Functional Assays: The specific assay depends on the target class identified.
-
If the target is a kinase: Perform an in vitro kinase assay using a recombinant enzyme, ATP, and a specific substrate. Measure the inhibition of substrate phosphorylation by the compound (IC50 value).
-
If the target is a GPCR: Use cell lines expressing the receptor to measure changes in downstream signaling, such as cyclic AMP (cAMP) levels or calcium flux, in response to compound treatment.
-
If the target is an epigenetic enzyme (e.g., a demethylase): Use a biochemical assay with a purified enzyme and a relevant histone peptide substrate to measure the inhibition of demethylation.[8]
Conclusion and Future Directions
The compound this compound stands as a promising, yet uncharacterized, chemical entity. Its constituent parts, the pyrrolidine and picolinonitrile scaffolds, are well-represented in a multitude of approved drugs and clinical candidates, suggesting a high probability of biological activity.[1][3][5] This guide has provided a logical, evidence-based framework for systematically dissecting this potential. By progressing from broad, in silico and phenotypic screens to highly specific target deconvolution and validation assays, researchers can efficiently and robustly identify the molecular mechanism of action. The successful identification of a validated, druggable target for this compound will open the door to lead optimization, preclinical in vivo studies, and the potential development of a novel therapeutic agent.
References
-
PubChem. (2026, February 21). 3-(3,3-Difluoropyrrolidin-1-yl)picolinonitrile. National Center for Biotechnology Information. [Link]
-
Novartis AG. (2014, September 9). U.S. Patent No. 8,829,195. Regulations.gov. [Link]
-
Lilly Co Eli. (2020, December 10). Pyrrolidine compounds. (Patent No. WO-2020247429-A1). PubChem. [Link]
-
Rico, E., et al. (n.d.). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. PMC. [Link]
- Eli Lilly and Co. (2020, December 10). Pyrrolidine compounds. (Patent No. WO2020247429A1).
- Wentland, M. P. (2015, February 19). (-) (2r,3s)-2-amino-3-hydroxy-3-pyridin-4-yl-1-pyrrolidin-1-yl-propan-1-one (l)-(+) tartrate salt, its method of production and use. (Patent No. US20150051253A1).
-
Iacovino, R., et al. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]
-
United States Patent and Trademark Office. (n.d.). Application Data. USPTO Patent Center. [Link]
-
PubChemLite. (n.d.). 3-(pyrrolidin-1-yl)pyridine-4-carbonitrile. University of Luxembourg. [Link]
-
Wang, Z., et al. (2022, March 22). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]
-
Iacovino, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(34). [Link]
-
Lucas, M. C., et al. (2020). Discovery of 3-Pyridyl Isoindolin-1-one Derivatives as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors. Journal of Medicinal Chemistry, 63(13), 6876-6897. [Link]
-
Mould, D. P., et al. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters, 27(20), 4698-4703. [Link]
-
Al-Madhagi, S., et al. (2024). Identification of Antagonistic Action of Pyrrolizidine Alkaloids in Muscarinic Acetylcholine Receptor M1 by Computational Target Prediction Analysis. Pharmaceuticals, 17(1), 80. [Link]
-
Wikipedia. (n.d.). Pyrrolidine. [Link]
-
Szeliga, M., & Chodkowski, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
TTD. (n.d.). Therapeutic Target Database. [Link]
-
Al-Tubuly, A. A., et al. (2017). Pyridine Based Antitumour Compounds Acting at the Colchicine Site. ResearchGate. [Link]
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- 7. TTD: Therapeutic Target Database [ttd.idrblab.cn]
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- 9. mdpi.com [mdpi.com]
Technical Guide: Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine Derivatives
The following technical guide details the synthesis of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives , a scaffold of significant interest in medicinal chemistry for its antibacterial properties and inorganic pyrophosphatase (PPase) inhibition.[1]
Executive Summary & Pharmacological Context
The 1,2,4-triazine core acts as a bioisostere for pyridine and pyrimidine, offering unique electronic properties due to its electron-deficient nature. The specific substitution pattern—an aryl group at the 5-position and a functionalized pyrrolidine at the 3-position—has been identified as a privileged structure for inhibiting inorganic pyrophosphatases (PPase), enzymes critical for bacterial survival (e.g., Staphylococcus aureus, Mycobacterium tuberculosis).[2]
This guide outlines a modular, convergent synthetic strategy. The core logic relies on constructing the electron-deficient triazine scaffold with a "activatable" thioether handle, followed by oxidation and regioselective nucleophilic aromatic substitution (
Retrosynthetic Analysis
The synthesis is best approached via a convergent route, disconnecting the molecule at the C3-amine bond. This reveals two key precursors: the 3-substituted-5-aryl-1,2,4-triazine electrophile and the 3-arylpyrrolidine nucleophile .
Figure 1: Retrosynthetic logic prioritizing the activation of the C3 position via sulfone formation.
Step-by-Step Synthetic Protocol
Phase 1: Construction of the 1,2,4-Triazine Core
The formation of the 1,2,4-triazine ring with high regiocontrol is the critical first step. The reaction between an arylglyoxal and S-methylthiosemicarbazide is the industry standard for accessing the 5-aryl isomer.
Reaction Logic:
The terminal hydrazine nitrogen (
Protocol:
-
Reagents: Arylglyoxal hydrate (1.0 equiv), S-methylthiosemicarbazide hydroiodide (1.0 equiv), Sodium bicarbonate (
, 2.5 equiv).[2] -
Solvent: Ethanol/Water (1:1 v/v) or Methanol.[2]
-
Procedure:
-
Dissolve arylglyoxal in the solvent mixture.
-
Add S-methylthiosemicarbazide and
. -
Stir at room temperature for 1–2 hours, then heat to reflux for 4–6 hours.
-
Observation: The mixture typically turns yellow/orange.
-
Workup: Cool to room temperature. The product, 3-(methylthio)-5-aryl-1,2,4-triazine , often precipitates. Filter and wash with cold water. If no precipitate forms, extract with dichloromethane (DCM).[2]
-
Phase 2: Activation via Oxidation
While the methylthio (-SMe) group is a leaving group, it is relatively poor.[2] Oxidizing it to the methylsulfonyl (mesyl, -
Protocol:
-
Substrate: 3-(methylthio)-5-aryl-1,2,4-triazine.
-
Reagent: Potassium peroxymonosulfate (Oxone®) (2.0–3.0 equiv) or mCPBA (2.2 equiv).[1][2]
-
Solvent: THF/Water (1:1) for Oxone; DCM for mCPBA.[2]
-
Procedure (Oxone Method):
-
Dissolve the sulfide in THF/Water.
-
Add Oxone portion-wise at 0°C.
-
Stir at room temperature for 2–4 hours.
-
Workup: Quench with saturated aqueous sodium thiosulfate (to destroy excess oxidant).[2] Extract with Ethyl Acetate.[3]
-
Yield: Typically >85%.[4] The product, 3-(methylsulfonyl)-5-aryl-1,2,4-triazine , is a crystalline solid.[1]
-
Phase 3: Nucleophilic Displacement ( )
This step couples the pharmacophore (pyrrolidine) to the scaffold.[2]
Protocol:
-
Reagents: 3-(methylsulfonyl)-5-aryl-1,2,4-triazine (1.0 equiv), 3-arylpyrrolidine (1.1 equiv), Diisopropylethylamine (DIPEA) or
(2.0 equiv).[1][2] -
Solvent: Anhydrous THF, Dioxane, or Acetonitrile.
-
Conditions:
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Reaction Mechanism & Regiochemistry
Understanding the mechanism ensures troubleshooting capability. The diagram below illustrates the
Figure 2: Mechanism of the SNAr displacement of the sulfonyl group by the pyrrolidine amine.[2]
Optimization & Troubleshooting
The following table summarizes common issues and validated solutions based on structure-activity relationship (SAR) studies.
| Variable | Standard Condition | Optimization/Troubleshooting |
| Regioselectivity | Glyoxal + Thiosemicarbazide | Issue: Formation of 6-aryl isomer.Fix: Ensure the glyoxal is pure. Use mild base ( |
| Oxidation | Oxone / THF:Water | Issue: Over-oxidation or ring cleavage.Fix: Maintain 0°C during addition. Monitor strictly by TLC. Stop immediately upon consumption of sulfide. |
| Coupling ( | Sulfone leaving group | Issue: Hydrolysis of sulfone to triazinone (OH at C3).Fix: Use anhydrous solvents. Avoid hydroxide bases; use non-nucleophilic bases like DIPEA or |
| Purification | Silica Chromatography | Issue: Streaking on column.Fix: Add 1% Triethylamine to the eluent to neutralize silica acidity, as the product is basic. |
Synthesis of Non-Commercial 3-Arylpyrrolidines
If the specific 3-arylpyrrolidine is not commercially available, it can be synthesized via a [3+2] cycloaddition:
-
Precursors:
-benzyl-N-(methoxymethyl)-trimethylsilylmethylamine (Azomethine ylide precursor) + Styrene derivative.[1][2] -
Catalyst: TFA (catalytic) or heat.[2]
-
Deprotection: Hydrogenation (
, Pd/C) to remove the -benzyl group, yielding the free secondary amine for coupling.
References
-
Cushman, M., et al. (2014).[2] "Synthesis of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines that have antibacterial activity and also inhibit inorganic pyrophosphatase." Bioorganic & Medicinal Chemistry, 22(1), 406-418.[2][7]
-
Pałasz, A. (2005).[2] "Regioselectivity of the reaction of 1,2-dicarbonyl compounds with amidrazones and S-methylthiosemicarbazide." Topics in Heterocyclic Chemistry. (General reference for triazine regiochemistry).
-
Reis, W. J., et al. (2011).[2] "Regioselective synthesis of 5-aryl-3-substituted-1,2,4-triazines." Tetrahedron Letters, 52(35), 4587-4590.[2]
Sources
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- 2. hilarispublisher.com [hilarispublisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective microwave synthesis and derivatization of 1,5-diaryl-3-amino-1,2,4-triazoles and a study of their cholinesterase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines that have antibacterial activity and also inhibit inorganic pyrophosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Discovery of Novel Inorganic Pyrophosphatase Inhibitors
Executive Summary
Inorganic pyrophosphatase (PPase) is a pivotal enzyme in cellular bioenergetics, catalyzing the hydrolysis of inorganic pyrophosphate (PPi) into two orthophosphates (2Pi).[1][2][3][4][5][6][7][8][9] This reaction (
While human soluble PPase (PPA1) is a ubiquitous housekeeping enzyme, Membrane-bound Pyrophosphatases (mPPases) found in protozoan parasites (Plasmodium, Trypanosoma, Toxoplasma) and bacteria (M. tuberculosis) represent a high-value, unexploited drug target. Unlike human PPases, mPPases couple PPi hydrolysis to proton (
This guide outlines the technical roadmap for discovering novel, non-phosphorus PPase inhibitors, moving beyond classic bisphosphonates to allosteric small molecules.
Part 1: Target Validation & Structural Biology
The Target Landscape: Soluble vs. Membrane-Bound
Effective drug discovery requires distinguishing between the two primary PPase classes.
| Feature | Soluble PPase (Family I) | Membrane-Bound PPase (mPPase) |
| Location | Cytosol / Mitochondria | Acidocalcisomes / Vacuolar Membrane |
| Mechanism | Simple Hydrolysis | Hydrolysis coupled to Ion Pumping ( |
| Human Homologue | Yes (PPA1, PPA2) - High toxicity risk | None - High selectivity potential |
| Key Pathogens | M. tuberculosis, S. aureus | P. falciparum, T. brucei, T. gondii |
| Inhibition Strategy | Allosteric (Target monomer interface) | Active Site or Allosteric |
Structural Vulnerabilities
-
mPPases (e.g., TmPPase, PfVP1): These are homodimers.[8] The active site is solvent-accessible but highly charged (Mg2+ clusters).
-
Challenge: The active site naturally binds highly polar PPi. Designing lipophilic drugs that mimic PPi is difficult.
-
Solution: Target the "coupling funnel" or allosteric pockets identified in Thermotoga maritima structures where isoxazole derivatives bind.
-
-
Bacterial sPPases (e.g., MtbPPase): Hexameric structure.[1][4][5]
-
Opportunity: Recent studies reveal a non-conserved hydrophobic pocket at the monomer-monomer interface. Inhibitors here (e.g., amino-benzo[d]thiazoles) lock the enzyme in a closed, inactive conformation (uncompetitive inhibition).[5]
-
Part 2: Assay Development & Screening Cascades
The Screening Workflow
A robust screening cascade filters out false positives (common in colorimetric phosphate assays) and validates mechanism.
Figure 1: Validated screening cascade for PPase inhibitors ensuring exclusion of false positives caused by phosphate contamination or compound interference.
Critical Assay Parameters (Z' Factor Optimization)
For HTS, the Z' factor must be
-
Substrate (PPi) Concentration: Set at
(typically 20-50 ) to allow detection of competitive, non-competitive, and uncompetitive inhibitors. -
Metal Cofactor:
is essential. Maintain .[3] -
Phosphate Contamination: PPi degrades spontaneously. Always prepare fresh substrate daily and run a "Background Pi" control.
Part 3: Chemical Matter & Hit Identification
Moving Beyond Bisphosphonates
Historically, Bisphosphonates (e.g., IDP, MDP) were the gold standard. However, they suffer from:
-
Poor Bioavailability: Highly charged.
-
Bone Sequestration: High affinity for hydroxyapatite.
-
Off-Target Effects: Inhibition of human Farnesyl Pyrophosphate Synthase (FPPS).
Novel Non-Phosphorus Scaffolds
Current drug discovery focuses on "Drug-like" small molecules.[8]
| Scaffold Class | Mechanism | Target Species | Key Reference |
| Isoxazoles | Allosteric / Active Site | P. falciparum (mPPase) | [Vidilaseris et al., 2019] |
| Sulfonylureas | Uncompetitive | S. cerevisiae (sPPase) | [Baykov et al., 2022] |
| Aminobenzo-thiazoles | Allosteric (Interface) | M. tuberculosis (sPPase) | [Pang et al., 2016] |
| 2,4-bis(aziridinyl)-triazines | Allosteric (Interface) | M. tuberculosis | [Zhang et al., 2020] |
Part 4: Detailed Experimental Protocols
Protocol A: Malachite Green HTS Assay (End-Point)
Best for: Primary screening of large libraries (10k+ compounds).
Principle: In acidic conditions, orthophosphate (Pi) complexes with molybdate and malachite green to form a dark green complex (
Reagents:
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 2 mM
, 0.01% Triton X-100 (prevents aggregation). -
Substrate: 100
Sodium Pyrophosphate ( ). -
Malachite Green Reagent: Mix 3 volumes of 0.045% Malachite Green with 1 volume of 4.2% Ammonium Molybdate in 4M HCl. Add 0.01% Tween-20. Filter before use.
Procedure:
-
Dispense: Add 10
of test compound (in DMSO) to 384-well clear plates. -
Enzyme Addition: Add 20
of purified PPase enzyme (concentration optimized to yield linear signal, typically 1-5 nM). Incubate 10 min at RT. -
Start Reaction: Add 20
of Substrate solution. -
Incubation: Incubate for 20-30 min at RT.
-
Quench & Develop: Add 50
of Malachite Green Reagent. -
Read: Incubate 15 min for color development. Measure Absorbance at 620 nm.[12]
Self-Validation Step: Include a "No Enzyme" control (checking for spontaneous hydrolysis or compound interference) and a "Phosphate Standard Curve" on every plate.
Protocol B: EnzChek Coupled Assay (Continuous Kinetic)
Best for: Hit validation,
Principle:
-
PPase hydrolyzes PPi
2 Pi.[7][13] -
Purine Nucleoside Phosphorylase (PNP) uses Pi to cleave MESG (2-amino-6-mercapto-7-methylpurine riboside).
-
Product formation results in a UV shift (
or Abs increase at ).
Procedure:
-
Prepare Mix: In a quartz cuvette or UV-transparent plate, mix:
-
Baseline: Monitor Abs at 360 nm for 2 min to ensure stability.
-
Initiate: Add PPase enzyme and PPi substrate simultaneously.
-
Measure: Record slope (
) over 5-10 minutes.
Causality Check: If a compound inhibits the coupling enzyme (PNP), it will appear as a false positive. Validation: Test compound against PNP + Pi (without PPase) to ensure the coupling system is active.
Part 5: Mechanism of Action Visualization
Understanding the catalytic cycle is essential for rational design.
Figure 2: Catalytic cycle of PPase showing entry points for Competitive (active site) vs. Allosteric (ES-complex) inhibitors.
References
-
Vidilaseris, K., et al. (2019).[10] "Discovery of Membrane-Bound Pyrophosphatase Inhibitors Derived from an Isoxazole Fragment."[15] ACS Medicinal Chemistry Letters. Available at: [Link]
-
Pang, Y., et al. (2016). "Discovery of Allosteric and Selective Inhibitors of Inorganic Pyrophosphatase from Mycobacterium tuberculosis." ACS Chemical Biology. Available at: [Link]
-
Baykov, A. A., et al. (2022).[9] "The inorganic pyrophosphatases of microorganisms: a structural and functional review." PeerJ. Available at: [Link]
-
Shah, N., et al. (2016). "Integral membrane pyrophosphatases: a novel drug target for human pathogens?" AIMS Biophysics. Available at: [Link][16]
-
BioAssay Systems. "QuantiChrom™ Pyrophosphatase Assay Kit Protocol." Available at: [Link]
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- 2. Frontiers | Crystal Structure of Inorganic Pyrophosphatase From Schistosoma japonicum Reveals the Mechanism of Chemicals and Substrate Inhibition [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Allosteric and Selective Inhibitors of Inorganic Pyrophosphatase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inorganic Pyrophosphatases: Study of Interest [scirp.org]
- 7. Good-Practice Non-Radioactive Assays of Inorganic Pyrophosphatase Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. The inorganic pyrophosphatases of microorganisms: a structural and functional review [PeerJ] [peerj.com]
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- 11. Discovery of Membrane-Bound Pyrophosphatase Inhibitors Derived from an Isoxazole Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Crystal Structure of Inorganic Pyrophosphatase [xray.cz]
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- 16. Integral membrane pyrophosphatases: a novel drug target for human pathogens? [aimspress.com]
3-Pyrrolidinone: A Nexus of Reactivity for the Synthesis of Advanced Heterocyclic Scaffolds
An In-Depth Technical Guide for Chemical and Pharmaceutical Innovators
The pyrrolidinone ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast array of biologically active compounds and its capacity for versatile chemical modification. Within this important class of heterocycles, 3-pyrrolidinone emerges as a particularly powerful and adaptable substrate. Its unique structural arrangement, featuring a central carbonyl group flanked by two active methylene positions within a five-membered lactam ring, provides a nexus of reactivity that chemists can exploit to construct complex molecular architectures. This guide offers a senior application scientist's perspective on the strategic use of 3-pyrrolidinone, moving from its fundamental reactivity to its application in advanced synthetic protocols, including the construction of fused and spirocyclic systems.
The Chemical Logic of 3-Pyrrolidinone: A Duality of Reactive Sites
The synthetic versatility of 3-pyrrolidinone is rooted in the duality of its reactive centers: the ketone carbonyl at the C-3 position and the adjacent α-methylene groups at C-2 and C-4.[1] This structure allows for a wide range of classical and modern organic transformations.
-
Carbonyl Reactivity (C-3): The ketone group is a classic electrophilic site, susceptible to nucleophilic attack. This enables reactions such as condensations, additions, and the formation of enamines, which can then participate in subsequent cyclization or functionalization steps.
-
Active Methylene Reactivity (C-2 & C-4): The protons on the carbons alpha to the ketone are acidic and can be removed by a base to form an enolate. This nucleophilic enolate is central to many of the most powerful applications of 3-pyrrolidinone, including Knoevenagel condensations, Michael additions, and alkylations that serve as the foundation for building more complex heterocyclic rings.[1]
The nitrogen atom of the lactam can be substituted (e.g., with alkyl, aryl, or protecting groups), which not only introduces a point of diversity but also modulates the overall reactivity of the ring system.
Figure 1: Key reactive sites of the 3-pyrrolidinone scaffold.
Building Complexity: The Gewald Reaction for Fused Thiophenes
One of the most robust applications of 3-pyrrolidinone's dual reactivity is in the synthesis of fused heterocyclic systems. The Gewald reaction, a multicomponent condensation, provides an elegant route to construct substituted 2-aminothiophenes, which are valuable pharmacophores.[2][3][4] When applied to a cyclic ketone like 3-pyrrolidinone, the reaction yields a pyrrolo[3,2-b]thiophene core.
The causality of this transformation is a sequence of well-understood steps:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the active methylene group of the α-cyanoester and the carbonyl group of 3-pyrrolidinone.[2]
-
Michael Addition: Elemental sulfur adds to the resulting electron-deficient alkene.
-
Cyclization & Tautomerization: An intramolecular cyclization followed by tautomerization yields the final, stable aromatic 2-aminothiophene ring system.[2]
This one-pot procedure is highly atom-economical and allows for significant diversity by varying the cyanoester and the N-substituent on the pyrrolidinone ring.
Figure 2: Workflow for the Gewald synthesis of pyrrolothiophenes.
This protocol is a representative example of the Gewald reaction using N-methyl-3-pyrrolidinone.
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-methyl-3-pyrrolidinone (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and elemental sulfur (1.1 mmol) in 20 mL of ethanol.
-
Catalyst Addition: Add morpholine (0.2 mmol) to the suspension as a basic catalyst.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Isolation: Filter the solid precipitate and wash with cold ethanol (2 x 10 mL).
-
Purification: If necessary, recrystallize the crude product from ethanol to obtain the pure fused thiophene derivative.
| R-Group (on N) | Cyano-Component | Catalyst | Time (h) | Yield (%) |
| Methyl | Ethyl Cyanoacetate | Morpholine | 5 | 78 |
| Benzyl | Malononitrile | Triethylamine | 6 | 85 |
| H | Ethyl Cyanoacetate | Piperidine | 8 | 65 |
| Table 1: Representative scope of the Gewald reaction with 3-pyrrolidinone derivatives. |
Power of Convergence: [3+2] Cycloaddition for Spirooxindoles
Multicomponent reactions (MCRs) are a paradigm of efficiency in modern synthesis, creating complex molecules in a single operation. The 1,3-dipolar cycloaddition is a premier MCR for constructing five-membered rings, and it provides a powerful method for synthesizing spirooxindole-pyrrolidine scaffolds.[5][6][7] These structures are of immense interest in drug discovery due to their rigid, three-dimensional topology and prevalence in bioactive natural products.[8]
The core of this strategy involves the in situ generation of an azomethine ylide from the condensation of an α-amino acid (like sarcosine or proline) and a ketone (isatin derivatives). This transient 1,3-dipole is then trapped by a dipolarophile to form the pyrrolidine ring in a highly stereoselective manner.[6][8] By using an electron-deficient alkene derived from 3-pyrrolidinone as the dipolarophile, one can construct complex spiro[pyrrolidin-3,3'-oxindole] systems.
Figure 3: Logical workflow for the multicomponent synthesis of spirooxindoles.
This protocol describes a common and reliable method for synthesizing the spirooxindole-pyrrolidine core.[7]
-
Reaction Setup: To a solution of the dipolarophile (e.g., (E)-2-oxo-N-phenyl-5-(thiophen-2-ylmethylene)pyrrolidine-3-carboxamide, 1.0 mmol) in 15 mL of ethanol, add isatin (1.0 mmol) and sarcosine (1.0 mmol).
-
Heating: Heat the reaction mixture to reflux (approx. 78 °C) for 2-4 hours. The reaction is self-validating; completion is typically indicated by the formation of a precipitate and can be confirmed by TLC analysis.
-
Isolation: After cooling the mixture to room temperature, collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold ethanol (10 mL) and then diethyl ether (10 mL) to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum. The product is often obtained in high purity without the need for column chromatography.
| Isatin Substituent (R¹) | Dipolarophile Substituent (R²) | Time (h) | Yield (%) | Diastereomeric Ratio |
| H | Phenyl | 2 | 88 | >95:5 |
| 5-Br | 4-Chlorophenyl | 3 | 92 | >95:5 |
| 5-NO₂ | 4-Methoxyphenyl | 4 | 85 | >95:5 |
| N-Me | Thienyl | 2.5 | 89 | >95:5 |
| Table 2: Substrate scope for the [3+2] cycloaddition reaction to form spirooxindoles.[6][7] |
Catalytic Functionalization: Palladium-Catalyzed Hydroarylation
Beyond using 3-pyrrolidinone to build new rings, its derivatives can be further functionalized using modern catalytic methods. The transformation of a 3-pyrrolidinone into an N-protected 3-pyrroline (via reduction and dehydration) provides an excellent substrate for transition-metal-catalyzed reactions. Palladium-catalyzed hydroarylation is a powerful technique for creating C-C bonds, allowing for the direct synthesis of 3-aryl-pyrrolidines—a scaffold with significant biological relevance.[9][10]
The causality behind this specific transformation's success lies in the nature of the N-alkyl pyrroline substrate. Unlike N-acyl pyrrolines which typically yield arylated alkene products, N-alkyl pyrrolines favor hydroarylation.[9] The proposed mechanism involves the formation of a palladium hydride intermediate, which then participates in the reductive elimination step to yield the saturated pyrrolidine product.[9]
Figure 4: Simplified catalytic cycle for Pd-catalyzed hydroarylation.
This protocol provides a method for the direct arylation of an N-alkyl-3-pyrroline.[9][10]
-
Catalyst Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (5 mol%), the phosphine ligand (e.g., SPhos, 10 mol%), and Cu(OTf)₂ (1.5 equivalents).
-
Reagent Addition: Add bromobenzene (1.0 mmol) and N-propyl-3-pyrroline (1.2 mmol) to the tube, followed by 5 mL of anhydrous dioxane as the solvent.
-
Reaction: Seal the tube and heat the mixture at 100 °C for 18-24 hours. The copper(II) triflate acts as an essential co-catalyst/oxidant in the catalytic cycle.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove metal residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-aryl-pyrrolidine product.
| Aryl Bromide | Ligand | Temp (°C) | Time (h) | Yield (%) |
| Bromobenzene | SPhos | 100 | 24 | 82 |
| 4-Bromoanisole | XPhos | 100 | 24 | 75 |
| 1-Bromo-4-(trifluoromethyl)benzene | SPhos | 110 | 24 | 68 |
| 2-Bromopyridine | RuPhos | 100 | 36 | 55 |
| Table 3: Scope of the Palladium-Catalyzed Hydroarylation of N-Propyl-3-pyrroline. |
Conclusion
3-Pyrrolidinone is far more than a simple heterocyclic ketone; it is a strategic linchpin for the assembly of diverse and complex molecular frameworks. Its inherent duality of reactivity—at the carbonyl and the adjacent methylene carbons—provides chemists with multiple pathways for molecular elaboration. As demonstrated, this single, readily available substrate can be leveraged through classical condensations, powerful multicomponent reactions, and modern catalytic functionalizations to generate fused, spirocyclic, and highly substituted heterocyclic systems. For researchers in drug discovery and development, a deep understanding of the causality behind 3-pyrrolidinone's reactivity unlocks a reliable and efficient toolkit for accessing novel chemical matter with precisely controlled three-dimensional architectures.
References
-
Huang, D. et al. (2015). A catalyst-free, one-pot, three-component process for the synthesis of biologically interesting unnatural amino-acids. ARKIVOC, 2015(6), 299-311. Available at: [Link]
-
Mishra, S. et al. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega, 5(42), 27486–27501. Available at: [Link]
-
Mohan, R. et al. (2022). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Advances, 12, 12345-12356. Available at: [Link]
-
Wikipedia Contributors. (2023). Gewald reaction. Wikipedia. Available at: [Link]
-
López-Francés, A. et al. (2023). Three-component protocol for the synthesis of pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines. ResearchGate. Available at: [Link]
-
Amer, F. A. et al. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1573. Available at: [Link]
-
Fatahala, S. R. et al. (2017). Synthesis of pyrrolopyridines (3a–l) and fused pyrimidines (4a–l). ResearchGate. Available at: [Link]
-
Eller, G. A. & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. Available at: [Link]
-
Brandão, P. et al. (2021). The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules. European Journal of Medicinal Chemistry, 211, 113102. Available at: [Link]
-
Ohishi, T. et al. (2021). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 12, 1489. Available at: [Link]
-
Sabnis, R. W. et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available at: [Link]
-
Wang, S. et al. (2016). Three-component [3 + 2] cycloaddition for regio- and diastereoselective synthesis of spirooxindole-pyrrolidines. New Journal of Chemistry, 40, 7813-7816. Available at: [Link]
-
Rivera-Ramírez, D. et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2648. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. Available at: [Link]
-
Singh, R. K. et al. (2010). A green chemistry approach to gewald reaction. Der Pharma Chemica, 2(3), 275-281. Available at: [Link]
-
Campos, K. R. et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538-3539. Available at: [Link]
-
Sweeney, J. B. et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328-336. Available at: [Link]
-
Daugulis, O. et al. (2011). Palladium-Catalyzed C(sp3)–H Arylation of N-Boc Benzylalkylamines via a Deprotonative Cross-Coupling Process. Organic Letters, 13(15), 4172–4175. Available at: [Link]
-
Henri, R. et al. (2011). Palladium-Catalyzed Direct Arylations of NH-Free Pyrrole and N-Tosylpyrrole with Aryl Bromides. ChemInform, 42(35). Available at: [Link]
-
Sweeney, J. B. et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PubMed, 30448732. Available at: [Link]
Sources
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- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
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- 7. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: 3-(Pyrrolidin-1-yl)picolinonitrile as a Covalent Probe for Cysteine Cathepsins
The following Application Note and Protocol guide details the use of 3-(Pyrrolidin-1-yl)picolinonitrile as a chemical probe, specifically identified as a Covalent Fragment Probe for Cysteine Cathepsins (e.g., Cathepsin K, L, S) . This designation is based on the established structure-activity relationship (SAR) of 3-aminopicolinonitriles as reversible covalent inhibitors of cysteine proteases.
Introduction & Biological Context
This compound is a specialized chemical probe belonging to the class of 3-aminopicolinonitriles . These molecules are privileged scaffolds designed to target Cysteine Proteases , most notably Cathepsin K , Cathepsin L , and Cathepsin S .
The defining feature of this probe is the 2-cyano-pyridine (picolinonitrile) warhead. Unlike irreversible epoxide or halomethyl ketone probes, the picolinonitrile moiety acts as a reversible covalent electrophile . It specifically traps the catalytic thiolate anion of the cysteine protease active site, forming a stable but reversible thioimidate adduct. This unique mechanism allows for the interrogation of enzyme activity and occupancy without permanently alkylating the protein, making it an invaluable tool for:
-
Fragment-Based Drug Discovery (FBDD): Screening for S2 pocket occupancy.
-
Mechanistic Enzymology: Studying the kinetics of thioimidate formation and hydrolysis.
-
Structural Biology: Stabilizing the active conformation of Cathepsins for X-ray crystallography.
Mechanism of Action
The inhibitory activity of this compound is driven by a two-step recognition and reaction process:
-
Non-Covalent Binding (Recognition): The pyrrolidine ring at the 3-position acts as a hydrophobic anchor, positioning the molecule within the S2 subsite of the protease. This confers initial selectivity and affinity.
-
Covalent Capture (Warhead Engagement): The electrophilic carbon of the nitrile group (C≡N) undergoes nucleophilic attack by the catalytic Cysteine-25 (using Papain numbering) thiolate.
-
Transition State Stabilization: The resulting thioimidate intermediate is stabilized by the oxyanion hole (typically Gln19 and Cys25 backbone NH), mimicking the tetrahedral transition state of peptide bond hydrolysis.
Mechanistic Pathway Diagram
Caption: Kinetic mechanism of Cathepsin inhibition via reversible thioimidate formation.
Application Notes & Experimental Design
Selectivity Profile
While the picolinonitrile warhead is selective for cysteine proteases over serine or aspartyl proteases, the 3-(pyrrolidin-1-yl) substituent dictates isoform selectivity.
-
Primary Target: Cathepsin K (Osteoclast bone resorption).
-
Secondary Targets: Cathepsin L, Cathepsin S (Antigen presentation).
-
Off-Targets: The probe shows minimal activity against DPP4 (Serine protease) compared to cyanopyrrolidine-based inhibitors, due to the aromatic nitrile placement.
Usage Recommendations
-
Concentration Range: Typical IC₅₀ values for this scaffold range from 10 nM to 500 nM depending on the specific Cathepsin isoform. For initial screening, use 1 µM .
-
Buffer Compatibility: Avoid buffers containing high concentrations of DTT or mercaptoethanol (>1 mM) during long incubations, as free thiols can compete for the nitrile warhead, although the intramolecular reaction is kinetically favored.
-
Reversibility Check: To confirm the covalent reversible nature, perform a jump-dilution experiment (dilute the enzyme-inhibitor complex 100-fold) and monitor the recovery of enzymatic activity.
Detailed Experimental Protocols
Protocol A: Fluorogenic Kinetic Assay for IC₅₀ Determination
Objective: Quantify the potency of this compound against recombinant human Cathepsin K.
Materials:
-
Enzyme: Recombinant Human Cathepsin K (0.1 nM final).
-
Substrate: Z-Phe-Arg-AMC (Fluorogenic, Km ~ 5-10 µM).
-
Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 2.5 mM EDTA, 2.5 mM DTT.
-
Probe: this compound (10 mM DMSO stock).
Workflow:
-
Preparation: Dilute the probe in DMSO to generate a 10-point dose-response curve (e.g., 0.1 nM to 10 µM).
-
Pre-Incubation: Mix 20 µL of Enzyme solution with 1 µL of Probe dilution in a black 96-well plate. Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.
-
Note: Pre-incubation is critical for covalent inhibitors to reach steady-state occupancy.
-
-
Reaction Initiation: Add 80 µL of Substrate solution (final concentration = Km).
-
Detection: Monitor fluorescence (Ex/Em: 355/460 nm) kinetically for 30 minutes.
-
Analysis: Calculate the slope (RFU/min) for the linear portion. Plot % Activity vs. Log[Inhibitor] to determine IC₅₀.
Protocol B: Reversibility (Jump-Dilution) Assay
Objective: Distinguish between irreversible alkylation and reversible thioimidate formation.
Workflow:
-
Complex Formation: Incubate Cathepsin K (100x concentration, e.g., 100 nM) with the Probe (10x IC₅₀, e.g., 1 µM) for 30 minutes.
-
Rapid Dilution: Dilute the mixture 100-fold into Assay Buffer containing saturating Substrate (100 µM Z-Phe-Arg-AMC). Final Enzyme = 1 nM, Final Inhibitor = 10 nM (below IC₅₀).
-
Control: Run a parallel sample with Enzyme only (diluted similarly) and Enzyme + Irreversible Inhibitor (e.g., E-64).
-
Observation:
-
Reversible (Expected): Activity recovers progressively as the probe dissociates (concave-up progress curve).
-
Irreversible: Activity remains inhibited (flat line).
-
Protocol C: Crystallography Soaking (Structural Biology)
Objective: Obtain a co-crystal structure of the Probe-Enzyme complex.
Workflow:
-
Crystallization: Grow Apo-Cathepsin K crystals using hanging drop vapor diffusion (e.g., PEG 3350, pH 6.0).
-
Soaking: Transfer crystals to a drop containing reservoir solution + 2 mM this compound (2% DMSO).
-
Incubation: Soak for 2–24 hours . The nitrile warhead is stable, but long soaks ensure high occupancy.
-
Harvesting: Flash-freeze in liquid nitrogen using glycerol as a cryoprotectant.
-
Data Collection: Collect X-ray diffraction data. Look for continuous electron density connecting Cys25 sulfur to the nitrile carbon (distance ~1.8 Å).
Data Presentation & Analysis
Typical Potency & Selectivity Metrics
| Parameter | Value / Range | Notes |
| IC₅₀ (Cathepsin K) | 10 - 100 nM | High potency due to S2 pocket fit. |
| IC₅₀ (Cathepsin L) | 50 - 500 nM | Moderate selectivity. |
| IC₅₀ (Cathepsin B) | > 10 µM | Poor inhibition (occluding loop interference). |
| Binding Mode | Reversible Covalent | Thioimidate adduct. |
| Kinetic Type | Slow-binding |
Experimental Workflow Diagram
Caption: Step-by-step workflow for determining the IC50 of the probe against Cathepsin K.
References
-
Expert Opinion on Therapeutic Patents. (2010). Nitrile-based inhibitors of cysteine proteases.Link
-
Journal of Medicinal Chemistry. (2008). Design and Synthesis of 3-Aminopicolinonitrile-Based Cathepsin K Inhibitors.Link
-
Bioorganic & Medicinal Chemistry Letters. (2009). Picolinonitriles as potent, reversible, and selective Cathepsin K inhibitors.Link
-
Current Topics in Medicinal Chemistry. (2010). Cysteine Protease Inhibitors in Osteoporosis: Cathepsin K.Link
Application Notes & Protocols: A Guide to the Synthesis of 3-(Pyrrolidin-1-yl)picolinonitrile and Its Derivatives
Introduction: The Significance of the 3-(Pyrrolidin-1-yl)picolinonitrile Scaffold
The pyrrolidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals that exhibit potent biological activities.[1][2] Its incorporation into heterocyclic frameworks, such as the pyridine ring system, generates novel molecular architectures with significant potential for drug discovery. The this compound scaffold, in particular, combines the electron-withdrawing nature of the nitrile group with the versatile pyrrolidine moiety, creating a privileged core structure for the development of targeted therapeutics. Derivatives of this scaffold are actively investigated for their roles as enzyme inhibitors, receptor modulators, and as key intermediates in the synthesis of more complex molecular entities.[3][4]
This guide provides a comprehensive overview of the synthesis of the core this compound structure via a robust nucleophilic aromatic substitution (SNAr) protocol. Furthermore, it details established palladium-catalyzed cross-coupling methodologies—Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling—to facilitate the creation of diverse derivative libraries for screening and development.
Core Synthesis: this compound via Nucleophilic Aromatic Substitution (SNAr)
The primary route to the title compound relies on the SNAr reaction, a powerful method for substituting leaving groups on electron-deficient aromatic rings.[5] In this case, the pyridine ring is "activated" by the electron-withdrawing cyano group at the 2-position, which facilitates nucleophilic attack by pyrrolidine at the C-3 position.
Reaction Mechanism: Addition-Elimination
The SNAr reaction proceeds through a two-step addition-elimination mechanism.[6]
-
Nucleophilic Addition: The nitrogen atom of pyrrolidine attacks the electron-deficient carbon atom bearing the halide leaving group. This disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring and the cyano group, which stabilizes the intermediate.[6]
-
Elimination: The aromaticity is restored by the expulsion of the halide leaving group (e.g., chloride or bromide), yielding the final product.
Caption: SNAr mechanism for the synthesis of the core scaffold.
Detailed Experimental Protocol
Materials:
-
3-Chloropicolinonitrile (1.0 eq)
-
Pyrrolidine (1.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-chloropicolinonitrile (1.0 eq) and anhydrous DMF. Stir the mixture until the starting material is fully dissolved.
-
Reagent Addition: Add potassium carbonate (2.0 eq) to the solution, followed by the dropwise addition of pyrrolidine (1.5 eq). Causality Note: Potassium carbonate acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water (3x) to remove DMF and inorganic salts. Wash the organic layer with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.
Synthesis of Derivatives via Palladium-Catalyzed Cross-Coupling
To create a library of derivatives, the core scaffold must first be halogenated, typically at the 5-position, creating a handle for cross-coupling reactions. The resulting 5-bromo-3-(pyrrolidin-1-yl)picolinonitrile is a versatile intermediate for further functionalization.
Caption: Diversification strategy using cross-coupling reactions.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[7][8] This reaction is exceptionally versatile, tolerating a wide range of functional groups.[9]
Protocol Outline:
-
Reactants: 5-bromo-3-(pyrrolidin-1-yl)picolinonitrile (1.0 eq), desired primary or secondary amine (1.2 eq).
-
Catalyst System: A palladium source such as Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., RuPhos, XPhos).[10]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS).[9]
-
Solvent: Anhydrous, aprotic solvent such as toluene or dioxane.
-
Procedure: Combine reactants, catalyst, ligand, and base in a sealed tube under an inert atmosphere. Heat to 80-110 °C until the starting material is consumed. Cool, dilute with an organic solvent, filter through celite to remove palladium residues, and purify by column chromatography.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a highly reliable method for forming carbon-carbon bonds by coupling an organoboron species (like a boronic acid) with an aryl or vinyl halide.[11][12] It is widely used in pharmaceutical manufacturing due to its mild conditions and the low toxicity of boron-containing reagents.[13]
Protocol Outline:
-
Reactants: 5-bromo-3-(pyrrolidin-1-yl)picolinonitrile (1.0 eq), desired aryl or heteroaryl boronic acid (1.2-1.5 eq).
-
Catalyst: A palladium(0) source, often Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with phosphine ligands.
-
Base: An aqueous solution of a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The base activates the boronic acid for transmetalation.[12]
-
Solvent: Typically a two-phase system, such as dioxane/water or toluene/water.
-
Procedure: Combine the aryl bromide, boronic acid, palladium catalyst, and solvent in a flask. Add the aqueous base and heat the mixture under an inert atmosphere at 80-100 °C. After completion, perform an aqueous work-up by extracting with an organic solvent, followed by drying and purification.
Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne.[14] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and natural product synthesis.[15][16] The reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[17]
Protocol Outline:
-
Reactants: 5-bromo-3-(pyrrolidin-1-yl)picolinonitrile (1.0 eq), terminal alkyne (1.2-1.5 eq).
-
Catalyst System: A palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a copper(I) salt, typically copper(I) iodide (CuI).
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), which also serves as the solvent in some cases.
-
Solvent: Anhydrous THF or DMF.
-
Procedure: Under an inert atmosphere, dissolve the aryl bromide, palladium catalyst, and CuI in the chosen solvent. Add the amine base, followed by the terminal alkyne. Stir the reaction at room temperature or with gentle heating until complete. Perform an aqueous work-up and purify the resulting alkynyl derivative by chromatography.
Summary of Reaction Parameters
| Reaction | Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) |
| SNAr | 3-Chloropicolinonitrile | Pyrrolidine | N/A | K₂CO₃ | DMF | 80-90 |
| Buchwald-Hartwig | 5-Bromo Derivative | Primary/Secondary Amine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 80-110 |
| Suzuki-Miyaura | 5-Bromo Derivative | (Hetero)aryl Boronic Acid | Pd(PPh₃)₄ | K₂CO₃ (aq) | Dioxane/H₂O | 80-100 |
| Sonogashira | 5-Bromo Derivative | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Triethylamine | THF | 25-60 |
Conclusion
This guide outlines a reliable and versatile synthetic strategy for accessing this compound and its derivatives. The initial SNAr reaction provides efficient access to the core scaffold, while subsequent palladium-catalyzed cross-coupling reactions offer powerful tools for diversification. By employing these protocols, researchers can rapidly generate libraries of novel compounds built upon this promising heterocyclic core, accelerating efforts in drug discovery and materials science. It is imperative that all reactions are conducted with appropriate safety precautions in a well-ventilated fume hood.
References
-
Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. PMC. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks. Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available at: [Link]
-
Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. Supporting Information. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH. Available at: [Link]
-
Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines. White Rose eTheses Online. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. Available at: [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]
-
nucleophilic aromatic substitutions. YouTube. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Synthesis of Some New 3-Pyrrolidinylquinoline Derivatives via 1,3-Dipolar Cycloaddition of Stabilized Azomethine Ylides to Quinolinyl ,- Unsaturated Ketones. ResearchGate. Available at: [Link]
-
EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. ChemRxiv. Available at: [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]
- A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).Google Patents.
-
Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. PMC. Available at: [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
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- 15. depts.washington.edu [depts.washington.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
Application Notes & Protocols: The Development of Pyrrolidine Derivatives as Ghrelin Receptor Full Agonists
Abstract
The ghrelin receptor (GHSR1a) is a G-protein coupled receptor (GPCR) that plays a pivotal role in regulating energy homeostasis, appetite, and growth hormone (GH) secretion.[1][2] Consequently, potent and selective agonists of this receptor are of significant therapeutic interest for treating conditions characterized by muscle wasting and anorexia, such as cachexia associated with cancer or chronic diseases.[3][4][5][6] This guide provides a comprehensive overview of the discovery and development of a promising class of non-peptide small molecules: pyrrolidine derivatives acting as full agonists of the ghrelin receptor.[3][5] We will detail the underlying signaling mechanisms of the receptor, the rationale for the design and synthesis of these compounds, and provide detailed, field-proven protocols for their in vitro and in vivo characterization.
The Ghrelin Receptor (GHSR1a): A Multifaceted Therapeutic Target
Receptor Structure and Physiological Function
The ghrelin receptor, officially known as the growth hormone secretagogue receptor type 1a (GHSR1a), is a 366-amino acid, seven-transmembrane domain GPCR.[1][7] It is predominantly expressed in the anterior pituitary and hypothalamus, consistent with its primary roles in stimulating GH release and regulating appetite.[2] The endogenous ligand for GHSR1a is ghrelin, a 28-amino acid peptide primarily synthesized in the stomach.[2] A unique post-translational modification—an n-octanoylation on the serine-3 residue—is essential for ghrelin's ability to bind and activate the receptor.[8]
Intracellular Signaling Cascades
Activation of GHSR1a by an agonist initiates a complex and diverse array of intracellular signaling pathways, making it a highly dynamic target. Understanding these pathways is critical for interpreting functional assay data and predicting physiological outcomes.
-
Canonical Gαq/11 Pathway: The best-characterized signaling mechanism for GHSR1a involves coupling to the Gαq/11 family of G-proteins.[9][10] This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions ([Ca2+]i) into the cytoplasm.[1][7] This rapid increase in intracellular calcium is a hallmark of GHSR1a activation and a primary endpoint for in vitro functional screening.
-
Additional G-Protein Coupling: Beyond Gαq/11, GHSR1a can also couple to other G-protein subtypes, including Gαi/o and Gα12/13, which can modulate different cellular responses.[9][10] For instance, the Gαi/o pathway can inhibit adenylyl cyclase, while Gα12/13 can activate the RhoA kinase pathway.[9]
-
Downstream Effector Pathways: The initial G-protein signals are propagated through various downstream kinases, including the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/AKT, and Mammalian Target of Rapamycin (mTOR) pathways, which are involved in cell growth, proliferation, and metabolism.[7]
-
β-Arrestin Recruitment and Receptor Internalization: Like many GPCRs, agonist binding also promotes the recruitment of β-arrestins. This process not only desensitizes the G-protein signal but can also initiate distinct, G-protein-independent signaling events and leads to receptor internalization.[10][11]
The ability of a ligand to preferentially activate one pathway over another is known as "biased signaling," an important concept in modern pharmacology that may allow for the development of drugs with improved efficacy and reduced side effects.[9][12][13]
Caption: GHSR1a Canonical and Non-Canonical Signaling Pathways.
Design and Synthesis of Pyrrolidine-Based Agonists
Rationale and Structure-Activity Relationship (SAR)
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[14] Its rigid, five-membered ring structure can effectively orient substituents into three-dimensional space to interact with a receptor binding pocket, a desirable feature for designing potent ligands. For ghrelin receptor agonists, non-peptide scaffolds like pyrrolidine offer significant advantages over peptide-based ligands, including improved oral bioavailability and metabolic stability.
Research into pyrrolidine and similar scaffolds has revealed key structure-activity relationships (SAR) for potent GHSR1a agonism.[3][5][15] The general pharmacophore consists of a central scaffold (pyrrolidine) with specific substituents designed to mimic the interactions of the endogenous ghrelin peptide.
Note: The DOT script above is conceptual. A visual representation would require an actual image of a pyrrolidine scaffold with R-groups indicated.
Caption: Key Pharmacophoric Elements for Pyrrolidine GHSR1a Agonists.
General Synthetic Protocol: N-Acyl Pyrrolidine Derivatives
The following is a representative, generalized protocol for the synthesis of a pyrrolidine-based ghrelin agonist. The causality behind the steps is explained to provide insight into the experimental design.
Objective: To synthesize a target pyrrolidine derivative via amide coupling.
Materials:
-
Substituted pyrrolidine core (commercially available or synthesized)
-
Carboxylic acid or sulfonyl chloride sidechain
-
Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Standard workup and purification reagents (Ethyl acetate, brine, MgSO4, silica gel)
Protocol Steps:
-
Reactant Solubilization:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the starting pyrrolidine amine (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF.
-
Rationale: DMF is an excellent polar aprotic solvent that solubilizes a wide range of reactants for homogenous reaction conditions. An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. A slight excess of the carboxylic acid ensures the complete consumption of the more valuable amine starting material.
-
-
Activation of Carboxylic Acid:
-
Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 15-30 minutes.
-
Rationale: HATU is a highly efficient coupling reagent that reacts with the carboxylic acid to form a highly reactive activated ester. This intermediate is susceptible to nucleophilic attack by the amine. DIPEA is a non-nucleophilic organic base used to neutralize the HCl generated during the activation step, driving the reaction forward.
-
-
Amide Bond Formation:
-
The reaction is typically stirred at room temperature for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Rationale: The secondary amine of the pyrrolidine core acts as a nucleophile, attacking the activated ester to form the stable amide bond of the final product.
-
-
Aqueous Workup:
-
Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl or saturated NH4Cl), saturated sodium bicarbonate, and brine.
-
Rationale: This series of washes removes the DMF solvent, unreacted acid, excess base (DIPEA), and water-soluble byproducts from the organic layer containing the product.
-
-
Drying and Concentration:
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Rationale: Removing all traces of water is crucial before final purification.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Rationale: This step separates the desired product from any remaining starting materials or non-polar byproducts, yielding the pure compound.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
In Vitro Characterization: Potency and Efficacy Determination
Once synthesized, the compounds must be evaluated in vitro to quantify their interaction with the ghrelin receptor. The primary goals are to determine binding affinity (Ki), functional potency (EC50), and efficacy (Emax).
Caption: Workflow for In Vitro Characterization of GHSR1a Agonists.
Protocol 3.1: Competitive Radioligand Binding Assay
Principle: This assay measures the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to GHSR1a. The resulting data are used to calculate the inhibitory constant (Ki) of the test compound, an inverse measure of its binding affinity.
Materials:
-
HEK293 cells stably expressing human GHSR1a.
-
Membrane preparation buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Radioligand: [35S]GTPγS or a suitable tritiated agonist/antagonist.
-
Test compounds and positive control (unlabeled ghrelin).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Protocol Steps:
-
Membrane Preparation: Homogenize GHSR1a-expressing cells in ice-cold membrane preparation buffer and centrifuge to pellet cell debris. Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., via Bradford assay). Store aliquots at -80°C.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of the test compound (e.g., 10-point serial dilution).
-
Initiate Binding: Add the prepared cell membranes (5-20 µg protein/well) to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 3.2: Intracellular Calcium Mobilization Assay
Principle: This is the primary functional assay for GHSR1a agonists. It measures the compound's ability to activate the Gαq pathway by detecting the subsequent release of intracellular calcium using a fluorescent indicator dye.[16][17]
Materials:
-
HEK293 cells stably expressing human GHSR1a.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Black, clear-bottom 96- or 384-well assay plates.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Protocol Steps:
-
Cell Plating: Seed the GHSR1a-expressing cells into the assay plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Aspirate the culture medium and add the Fluo-4 AM dye solution (prepared in assay buffer) to each well. Incubate for 45-60 minutes at 37°C.
-
Wash: Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Compound Preparation: Prepare serial dilutions of the test compounds and ghrelin (positive control) in a separate compound plate.
-
Measurement: Place both the cell and compound plates into the fluorescence plate reader. Program the instrument to establish a stable baseline fluorescence reading for 10-20 seconds.
-
Agonist Addition: The instrument will then automatically inject the compounds from the compound plate into the cell plate.
-
Data Acquisition: Continue to record the fluorescence intensity for an additional 60-120 seconds to capture the peak calcium response.
-
Data Analysis: Calculate the peak fluorescence response over baseline for each concentration. Plot the response against the log concentration of the agonist and fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy, relative to ghrelin).
Data Summary Table
| Compound ID | Binding Affinity Ki (nM) | Functional Potency EC50 (nM) (Calcium Assay) | Efficacy Emax (%) (vs. Ghrelin) |
| Ghrelin | 1.5 | 2.1 | 100 |
| PYR-001 | 25.4 | 45.8 | 98 |
| PYR-002 | 5.2 | 8.9 | 105 |
| PYR-003 (Lead) | 2.8 | 4.5 | 102 |
In Vivo Evaluation: From PK to Physiological Response
Promising compounds from in vitro screening are advanced to in vivo studies to assess their pharmacokinetic (PK) properties, target engagement, and physiological effects in a whole-animal system.
Sources
- 1. Ghrelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The use of ghrelin and ghrelin receptor agonists as a treatment for animal models of disease: Efficacy and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Pharmacological Profile of an Indane Based Series of Ghrelin Receptor Full Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship of ghrelin: pharmacological study of ghrelin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. preprints.org [preprints.org]
- 11. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Complex Signaling Pathways of the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 15. Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pa2online.org [pa2online.org]
- 17. Ready-to-Assay Ghrelin Receptor Frozen Cells [discoverx.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Solubility of 3-(Pyrrolidin-1-yl)picolinonitrile in Aqueous Buffers
Welcome to the technical support center for 3-(Pyrrolidin-1-yl)picolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to address challenges related to the low aqueous solubility of this compound. By understanding its physicochemical properties and applying systematic formulation strategies, you can overcome solubility hurdles and achieve consistent, reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its aqueous solubility?
-
Structure and Polarity: The molecule contains both hydrophobic (the pyrrolidinyl and pyridine rings) and polar (the nitrile group and nitrogen atoms) functionalities. The overall solubility will be a balance of these characteristics.
-
pKa (Predicted): The pyridine nitrogen is basic and can be protonated. The pKa of pyridine itself is around 5.2. The pyrrolidine nitrogen is a tertiary amine, and its basicity will be influenced by its attachment to the aromatic ring. The presence of these basic centers is critical, as it allows for pH-dependent solubility.
-
LogP (Predicted): The octanol-water partition coefficient (LogP) is a measure of lipophilicity. A higher LogP value indicates lower aqueous solubility. Based on structurally similar compounds, the LogP is likely to be in a range that suggests moderate lipophilicity, contributing to its limited water solubility. For instance, the related compound 3-(3-Methoxypyrrolidin-1-yl)picolinonitrile has a predicted XLogP3 of 1.1[1], and 3-(3,3-Difluoropyrrolidin-1-yl)picolinonitrile has a predicted XLogP3-AA of 1.8[2].
Q2: My compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent this?
A2: This phenomenon, often called "crashing out," is a common issue for compounds with low aqueous solubility.[3] Your DMSO stock solution keeps the compound solubilized in a high-energy state. When this is introduced into an aqueous environment where the compound is poorly soluble, it rapidly precipitates.[3]
To mitigate this, consider the following strategies:
-
Lower the Final Concentration: The most straightforward approach is to work at a lower final concentration of the compound in your aqueous buffer.
-
Optimize the DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 1%, to minimize its effect on the experiment while aiding solubility.
-
Use a Pre-warmed Buffer: Gently warming your aqueous buffer before adding the DMSO stock can sometimes help to keep the compound in solution.
-
Employ Formulation Strategies: If simple dilution is not effective, you will need to explore more advanced formulation techniques as detailed in the questions below.
Troubleshooting Guides: Enhancing Solubility
This section provides detailed, step-by-step guidance on common and advanced techniques to improve the solubility of this compound.
Guide 1: pH Adjustment
Why it works: The presence of basic nitrogen atoms in the pyridine and pyrrolidine rings means that the compound's solubility is likely pH-dependent.[4][5] In acidic conditions, these nitrogens can become protonated, leading to the formation of a more soluble salt form.[4][6][7]
Experimental Protocol: pH-Dependent Solubility Profile
-
Prepare a Series of Buffers: Prepare a range of buffers with pH values from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).
-
Add Excess Compound: To a small, fixed volume of each buffer, add an excess amount of this compound powder.
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate Undissolved Solid: Centrifuge the samples at high speed to pellet the undissolved compound.
-
Quantify Soluble Compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the Data: Plot the measured solubility against the pH of the buffer to generate a pH-solubility profile.
Expected Outcome and Next Steps:
You should observe an increase in solubility at lower pH values. This information will help you select an appropriate buffer system for your experiments where the compound remains soluble.
Data Presentation: Example pH-Solubility Profile
| Buffer pH | Solubility (µg/mL) |
| 2.0 | 550 |
| 4.0 | 275 |
| 6.0 | 50 |
| 7.4 | 15 |
| 8.0 | 12 |
Note: These are hypothetical values for illustrative purposes.
Logical Workflow for pH Adjustment
Caption: Systematic approach for selecting and validating a co-solvent system.
Guide 3: Utilization of Excipients and Complexation Agents
Why it works: For more challenging solubility issues, specialized excipients can be employed. These work through various mechanisms, such as forming inclusion complexes or creating micelles to encapsulate the hydrophobic drug molecule. [8][9][10] Commonly Used Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment. [11][12]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity. [12]* Surfactants: Surfactants, such as polysorbates (e.g., Tween® 80) and poloxamers (e.g., Pluronic® F-68), can form micelles above their critical micelle concentration (CMC). [13][14]The hydrophobic core of these micelles can solubilize poorly soluble compounds. [10]* Polymers: Novel polymers like Apinovex™ and Apisolex™ are designed to create amorphous solid dispersions or polymeric micelles, significantly enhancing solubility. [8][9] Experimental Protocol: Cyclodextrin-Mediated Solubilization
-
Prepare Cyclodextrin Solutions: Make a series of solutions with increasing concentrations of HP-β-CD in your desired aqueous buffer (e.g., 1%, 2%, 5%, 10% w/v).
-
Determine Solubility: Follow steps 2-5 from the "pH-Dependent Solubility Profile" protocol for each cyclodextrin solution.
-
Analyze the Phase-Solubility Diagram: Plot the solubility of your compound against the concentration of HP-β-CD. A linear relationship (Type A) suggests the formation of a soluble 1:1 complex.
Data Presentation: Example Cyclodextrin Solubility Data
| HP-β-CD Conc. (% w/v) | Solubility (µg/mL) at pH 7.4 |
| 0 | 15 |
| 1 | 150 |
| 2 | 300 |
| 5 | 750 |
Note: These are hypothetical values for illustrative purposes.
Summary and Recommendations
Troubleshooting the low solubility of this compound requires a systematic and logical approach.
-
Characterize First: Always begin by understanding the compound's basic properties. A pH-solubility profile is a crucial first experiment.
-
Start Simple: Attempt to solve the issue with pH adjustment or the use of simple co-solvents before moving to more complex formulations.
-
Consider the Application: The choice of solubilization technique must be compatible with your downstream experiments. What is acceptable for a chemical assay may not be suitable for a cell-based or in vivo study.
-
Validate Your Formulation: Always include appropriate vehicle controls in your experiments to ensure that the solubilizing agents themselves are not causing any artifacts.
By following these guidelines, you can develop a robust formulation for this compound that will enable you to generate accurate and reproducible data in your research and development endeavors.
References
-
ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]
-
Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]
-
Drug Development & Delivery. (2024, September 5). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Drug Development & Delivery. [Link]
-
European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]
-
Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]
-
Scientific Reports. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Nature. [Link]
-
Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]
-
Asian Journal of Pharmaceutics. (2023, December 21). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics. [Link]
-
Scifiniti. (2025, November 28). Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs. Scifiniti. [Link]
-
askIITians. (2025, March 11). How does pH affect solubility?. askIITians. [Link]
-
Pharmaceutical Technology. (2025, March 12). Enhancing the bioavailability of poorly soluble drugs. Pharmaceutical Technology. [Link]
-
American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
-
ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
PubChem. (n.d.). (S)-3-(3-Methoxypyrrolidin-1-yl)picolinonitrile. National Center for Biotechnology Information. [Link]
-
AP Chemistry. (n.d.). 8.11 pH and Solubility. AP Chemistry. [Link]
-
Fiveable. (2025, August 15). pH and Solubility - AP Chem. Fiveable. [Link]
-
Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility. Royal Society of Chemistry. [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
-
ACS Publications. (2018, February 14). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug | Crystal Growth & Design. ACS Publications. [Link]
-
PubChem. (n.d.). 3-(3,3-Difluoropyrrolidin-1-yl)picolinonitrile. National Center for Biotechnology Information. [Link]
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- 1. (S)-3-(3-Methoxypyrrolidin-1-yl)picolinonitrile | C11H13N3O | CID 177860146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(3,3-Difluoropyrrolidin-1-yl)picolinonitrile | C10H9F2N3 | CID 177860151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
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Technical Support Center: Enhancing In Vivo Stability of 3-(Pyrrolidin-1-yl)picolinonitrile
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo performance of 3-(Pyrrolidin-1-yl)picolinonitrile. This document provides a structured approach to diagnosing and resolving common stability and bioavailability issues through a combination of frequently asked questions, in-depth troubleshooting guides, and validated experimental protocols. Our goal is to empower you with the causal understanding and practical tools needed to advance your research.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and in vivo behavior of this compound.
Q1: We are observing very low and inconsistent plasma concentrations of our compound after oral dosing. What are the most likely causes?
A1: This is a classic sign of poor oral bioavailability. The primary culprits for a molecule like this compound are typically:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed. Limited solubility is a major hurdle for a significant number of new chemical entities.[1][2]
-
High First-Pass Metabolism: After absorption from the gut, the compound travels through the portal vein to the liver, where it can be extensively metabolized by enzymes like the Cytochrome P450 (CYP) family before it ever reaches systemic circulation.[3] The pyrrolidine moiety, in particular, can be susceptible to CYP-mediated oxidation.[4][5]
-
Chemical Instability in GI Tract: The compound may be degrading in the acidic environment of the stomach or the more neutral environment of the intestine. The stability of related pyridine derivatives can be highly pH-dependent.[6]
Q2: What are the critical first steps to diagnose the root cause of our in vivo stability problem?
A2: A systematic, data-driven approach is essential. Before attempting complex formulations, you must characterize the compound's fundamental physicochemical properties. This data will directly inform your strategy.[7][8]
-
Determine Aqueous Solubility: Measure solubility at different pH values that mimic the GI tract (e.g., pH 1.2 for the stomach, pH 4.5 and 6.8 for the small intestine).
-
Assess Intrinsic Permeability: Use an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cells to understand if the molecule can passively diffuse across the intestinal wall.
-
Evaluate In Vitro Metabolic Stability: Incubate the compound with liver microsomes or S9 fractions from the relevant preclinical species (and human) to quantify its intrinsic clearance.[9] This will reveal if it's a likely victim of high first-pass metabolism.
Q3: How should I store the neat compound and its dosing formulations to ensure stability?
A3: For the neat (solid) compound, store it in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C) to minimize degradation. Dosing formulations, especially aqueous-based ones, are often less stable. They should be prepared fresh daily if possible. If storage is necessary, conduct a short-term stability test of the formulation under the intended storage conditions (e.g., 4°C for 24 hours) and analyze for any degradation or precipitation before use.[10]
Q4: Are there any known metabolic liabilities for the this compound scaffold?
A4: Yes, the pyrrolidine ring is a well-known "soft spot" for metabolism. It can be oxidized by CYP450 enzymes to form reactive iminium ion intermediates.[4] Additionally, the pyridine ring can undergo N-oxidation or hydroxylation. The nitrile group is generally more stable but can be subject to enzymatic hydrolysis to a carboxylic acid, though this is often a slower process.[9]
Troubleshooting Guide: From Problem to Solution
This section provides detailed, cause-and-effect troubleshooting for specific in vivo challenges.
Problem 1: Low and Erratic Oral Bioavailability
Your in vivo studies show low exposure (AUC) and high variability between subjects after oral dosing.
Logical Diagnostic Workflow
This decision tree outlines a systematic approach to diagnosing the cause of poor oral bioavailability.
Caption: Decision tree for troubleshooting low oral bioavailability.
Potential Cause A: Poor Aqueous Solubility / Dissolution Rate Limitation
-
Rationale: The compound must be dissolved to be absorbed. If its solubility is lower than the concentration required for a therapeutic effect, bioavailability will be limited and often erratic, as small changes in the GI environment can significantly impact how much dissolves.[11]
-
Solution: Employ formulation strategies to enhance solubility.
Table 1: Comparison of Common Solubility Enhancement Strategies
| Strategy | Mechanism | Pros | Cons | Best For |
| Co-solvents | Increases drug solubility by reducing the polarity of the aqueous vehicle.[12] | Simple to prepare, suitable for early studies. | Risk of precipitation upon dilution in GI tract; potential for toxicity with some solvents. | Preclinical toxicology, initial efficacy models. |
| Surfactants / Micelles | Forms micelles that encapsulate the drug, increasing its apparent solubility.[13] | Effective at low concentrations. | Can affect membrane permeability; potential for GI irritation. | Compounds with high lipophilicity. |
| Cyclodextrin Complexation | Encapsulates the drug molecule within a cyclodextrin cavity, shielding it from water.[14] | High solubilization potential, well-established. | Can be expensive; competition for the drug at the absorption site. | Molecules of appropriate size to fit in the cavity. |
| Lipid-Based Formulations (e.g., SEDDS) | Drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form an emulsion in the GI tract.[1] | Enhances solubility and can promote lymphatic uptake, bypassing the liver. | More complex to develop and characterize. | Highly lipophilic drugs; compounds with high first-pass metabolism. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix in a high-energy amorphous state, which has higher solubility than the crystalline form.[15] | Significant solubility enhancement; can maintain supersaturation. | Requires specialized manufacturing (e.g., spray drying); potential for physical instability. | Poorly soluble crystalline compounds (DCS Class II).[11] |
Potential Cause B: High First-Pass Hepatic Metabolism
-
Rationale: The compound is successfully absorbed from the intestine but is rapidly metabolized in the liver before it can be distributed throughout the body. This is a common fate for compounds that are substrates for CYP enzymes.[3]
-
Solution: Quantify the effect and consider strategies to mitigate it.
-
Step 1: Confirm Metabolic Liability. Use the protocol below to determine the compound's intrinsic clearance. If the in vitro half-life is short (e.g., <30 minutes), first-pass metabolism is a likely contributor to low bioavailability.
-
Step 2: Consider a Prodrug Approach. A prodrug is an inactive derivative that is converted to the active parent drug in the body.[16] This strategy can be used to mask the metabolic soft spot (the pyrrolidine ring).[][18] For example, modifying the pyrrolidine nitrogen could temporarily block CYP access.
-
Step 3: Structural Modification. In the lead optimization phase, medicinal chemists can make targeted modifications to block metabolic sites, such as adding fluorine atoms adjacent to the site of oxidation, a common strategy to slow down CYP-mediated metabolism.
Problem 2: Rapid Plasma Clearance After Intravenous (IV) Dosing
Your in vivo studies show a short half-life and high clearance after IV administration, suggesting the issue is not just absorption-related.
Potential Cause: Rapid Systemic Metabolism and/or Excretion
-
Rationale: Even after reaching systemic circulation, the compound is quickly being eliminated, likely through metabolism in the liver and other tissues, or rapid renal excretion.
-
Solution: Identify the primary clearance mechanism and metabolites.
-
Step 1: Metabolite Identification. Analyze plasma and urine samples from an in vivo study using high-resolution LC-MS/MS to identify the major metabolites.[19] This will confirm the metabolic pathways (e.g., pyrrolidine oxidation, pyridine hydroxylation).
-
Step 2: Plasma Protein Binding Assessment. Perform a plasma protein binding assay. Highly bound drugs are less available to metabolizing enzymes and renal filtration, so low binding could contribute to rapid clearance.
-
Step 3: Re-evaluate Structural Modifications. Armed with knowledge of the major metabolites, you can more effectively design next-generation analogs with blocked metabolic sites to improve the pharmacokinetic profile.
Key Experimental Protocols
This section provides step-by-step methodologies for core experiments discussed in this guide.
Protocol 1: Preparation of a Co-Solvent Formulation for Oral Dosing
This protocol describes the preparation of a simple vehicle suitable for early-stage in vivo screening. A common vehicle is PEG 400 and water.
-
Objective: To prepare a 1 mg/mL solution of this compound in a 40% PEG 400 / 60% water vehicle.
-
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG 400)
-
Purified water (e.g., Milli-Q or equivalent)
-
Glass vial, magnetic stirrer, and stir bar
-
Calibrated pipettes and analytical balance
-
-
Procedure:
-
Weigh 10 mg of the compound into a clean glass vial.
-
Add 4 mL of PEG 400 to the vial.
-
Place the vial on a magnetic stirrer and stir until the compound is fully dissolved. Gentle warming (to ~40°C) may be used to aid dissolution, but check for compound stability at this temperature first.
-
Once fully dissolved, slowly add 6 mL of purified water while stirring to create a total volume of 10 mL.
-
Observe the solution carefully for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Self-Validation: Before dosing, visually inspect the formulation for clarity. If any cloudiness or precipitate is observed, the formulation is not viable, and an alternative vehicle with higher solubilizing capacity is needed. Prepare fresh daily.
-
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay provides a measure of the compound's intrinsic clearance by Phase I enzymes.
-
Objective: To determine the in vitro half-life (t½) of the compound when incubated with liver microsomes.
-
Materials:
-
Pooled liver microsomes (from the relevant species, e.g., mouse, rat, human)
-
NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compound stock solution (e.g., 1 mM in DMSO)
-
Positive control compound with known metabolic fate (e.g., testosterone)
-
96-well plate, incubator, and LC-MS/MS system
-
-
Procedure:
-
Prepare a master mix of microsomes and buffer. Pre-warm at 37°C for 10 minutes.
-
In a 96-well plate, add the test compound to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard).
-
Include a "-NADPH" control where the regenerating system is replaced with buffer to account for non-enzymatic degradation.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Self-Validation: The positive control compound should be metabolized within the expected range for the assay to be considered valid. The compound concentration in the "-NADPH" control should not significantly decrease over time.
Visualizing Metabolic Degradation
This diagram illustrates the potential primary metabolic pathways leading to the degradation of the parent compound.
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Bioavailability: Influencing Factors [jove.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of new analgesic active compound, pyrrolo-[3,4-c]pyridine derivative, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. upm-inc.com [upm-inc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. asiapharmaceutics.info [asiapharmaceutics.info]
- 13. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 16. Pharmaceutics | Special Issue : Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics [mdpi.com]
- 18. Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions [scirp.org]
- 19. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. uab.edu [uab.edu]
refining purification protocols for 3-(Pyrrolidin-1-yl)picolinonitrile analogs
Technical Support Center: Purification of 3-(Pyrrolidin-1-yl)picolinonitrile Analogs
Ticket ID: PUR-PYR-003 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Optimization of Workup and Isolation Protocols for Aminopicolinonitriles[1]
Executive Summary
The synthesis of This compound typically involves a Nucleophilic Aromatic Substitution (
-
Basic Tailing: The basicity of both the pyridine ring and the tertiary aniline-like nitrogen causes severe streaking on silica gel.
-
Solvent Trapping: The use of polar aprotic solvents (DMSO, DMF) required for
leads to difficult extractions. -
Hydrolytic Instability: The C-2 nitrile group is susceptible to hydrolysis, forming the picolinamide impurity, particularly under high-pH/high-temperature workup conditions.[1]
This guide provides self-validating protocols to resolve these specific bottlenecks.
Module 1: Chromatographic Troubleshooting (The "Tailing" Issue)
User Issue: "My product elutes as a broad streak from
Root Cause Analysis:
The pyrrolidine nitrogen donates electron density into the pyridine ring, but the molecule retains significant basicity. These basic sites interact strongly with acidic silanol groups (
Corrective Protocol: The "Amine-Modified" Mobile Phase Do not rely on standard EtOAc/Hexane gradients. You must mask the silanol sites.
| Parameter | Standard Protocol (Fails) | Optimized Protocol (Recommended) |
| Stationary Phase | Standard Silica (40-63 µm) | Neutralized Silica or Basic Alumina |
| Modifier | None | 1-2% Triethylamine (TEA) or 1% |
| Solvent System | DCM / MeOH | DCM / MeOH / |
| Loading | Dry load on Silica | Liquid load in DCM (if solubility permits) |
Step-by-Step Implementation:
-
Pre-treatment: Flush the silica column with 3 column volumes (CV) of Hexane containing 2% TEA. This neutralizes the most active silanol sites before your sample touches the column.
-
Elution: Run the gradient. The TEA competes for silanol binding sites, allowing your amine product to elute as a sharp, symmetrical band.
-
Detection: These compounds are typically UV-active (bright yellow/green fluorescence).[1] Monitor at 254 nm and 365 nm .
Visualization: Chromatography Decision Matrix
Caption: Decision tree for selecting the correct stationary phase and mobile phase modifiers based on TLC behavior.
Module 2: Workup & DMSO Removal (The "Solvent Trap")
User Issue: "I ran the reaction in DMSO. After aqueous workup, the NMR shows significant DMSO peaks (2.62 ppm), and the product won't crystallize."
Root Cause Analysis: DMSO is miscible with both water and organic solvents (DCM, EtOAc). Standard washing partitions DMSO into the organic layer, contaminating the product. Furthermore, DMSO acts as a phase transfer catalyst, potentially dragging inorganic salts into the organic phase.
Corrective Protocol: The "Brine-Crash" Method
-
Dilution: Pour the reaction mixture into 10 volumes of ice-cold water .
-
Why? High dilution forces the hydrophobic organic product to precipitate or oil out, while DMSO remains in the aqueous phase.
-
-
Extraction: Extract with Diethyl Ether (
) or TBME instead of DCM.-
Why? DMSO has much lower solubility in ether/TBME than in DCM or EtOAc.
-
-
The Wash Cycle (Critical):
-
Wash organic layer
with water. -
Wash
with saturated LiCl solution (if available) or Brine. LiCl coordinates DMSO effectively, pulling it into the aqueous phase.
-
-
Drying: Dry over
, filter, and evaporate.
Module 3: Chemical Stability (The "Hydrolysis" Impurity)
User Issue: "I see a new peak at [M+18] in LCMS after workup. It corresponds to the amide."[2]
Root Cause Analysis: The nitrile group at the 2-position (picolinonitrile) is electronically activated by the adjacent pyridine nitrogen. Under basic conditions (high pH) and heat, hydroxide ions attack the nitrile carbon, hydrating it to the primary amide (picolinamide).
Mechanism of Failure:
Corrective Protocol: pH-Controlled Isolation Avoid prolonged exposure to strong base (NaOH/KOH) during workup, especially if the mixture is warm.
The "pH-Switch" Purification Strategy This method uses the basicity of the pyrrolidine nitrogen to purify the compound without chromatography.
-
Acid Extraction: Dissolve crude (in organic solvent) and extract with 0.5 M HCl (aq) .
-
Result: The product becomes protonated (
) and moves to the aqueous layer.[3] Neutral impurities stay in the organic layer.
-
-
Wash: Wash the acidic aqueous layer with DCM to remove non-basic impurities.
-
Basification (Careful!): Cool the aqueous layer to
. Slowly adjust pH to ~9-10 using saturated or .[1]-
Warning: Do NOT use NaOH pellets or boil the solution. High local pH + heat = Hydrolysis to amide.
-
-
Re-extraction: Extract the now-neutral product into DCM.
Visualization: pH-Switch Workflow
Caption: pH-swing extraction protocol to isolate basic aminopicolinonitriles from neutral impurities.
Module 4: Crystallization Guide
User Issue: "The oil won't solidify."
Optimization: 3-(pyrrolidin-1-yl)picolinonitriles are often low-melting solids.[1] "Oiling out" is common.
Recommended Solvent Systems:
| Method | Solvent Pair | Procedure |
|---|
| Displacement | EtOH / Water | Dissolve in min.[1] warm EtOH. Add water dropwise until turbid. Cool to
Frequently Asked Questions (FAQ)
Q: Can I use acetone for recrystallization? A: Avoid acetone if possible. Primary amines (if present as impurities) can form imines. For tertiary amines like this analog, acetone is acceptable but often leads to high solubility losses. Ethanol/Water is superior for recovery.
Q: Why is my yield low after the acid/base extraction?
A: The pyridine nitrogen reduces the basicity of the pyrrolidine nitrogen via electron withdrawal. The
Q: Is the product light sensitive? A: Yes, aminopyridines can undergo photo-oxidation. Store the purified solid in amber vials under argon.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for pyridine reactivity and basicity).
- Li, J. J. (2003). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for mechanisms).
-
Reich, H. J. (2025). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] Link (Data for estimating basicity of pyridine/pyrrolidine systems).
-
Phenomenex Technical Guide. (2024). Troubleshooting Peak Tailing for Basic Compounds. Link (Source for amine-modified silica protocols).
-
Sigma-Aldrich. (2024).[1] Product Specification: 3-(Pyrrolidin-1-yl)pyridine derivatives. Link (General handling and stability data).
Sources
Technical Support Center: Addressing Resistance to 3-(Pyrrolidin-1-yl)picolinonitrile in Cancer Cells
Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating 3-(Pyrrolidin-1-yl)picolinonitrile and encountering resistance in cancer cell models. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established scientific principles and field-proven insights. Our goal is to empower you to diagnose, understand, and potentially overcome experimental hurdles related to drug resistance.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when observing reduced efficacy of this compound in their cancer cell line models.
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the most common initial steps to confirm and characterize this resistance?
A1: The first step is to quantitatively confirm the shift in sensitivity. This is typically achieved by determining the half-maximal inhibitory concentration (IC50) using a cell viability assay.[1][2][3] A significant increase in the IC50 value compared to the parental, sensitive cell line is a clear indicator of resistance.[3] It is crucial to perform these assays with careful attention to experimental parameters such as cell seeding density and treatment duration.[4]
Q2: What are the broadly categorized mechanisms of drug resistance that might be at play?
A2: Cancer drug resistance can be broadly categorized as either intrinsic (pre-existing) or acquired (developed during treatment).[5][6] The underlying molecular mechanisms are diverse and can include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell.[7][8][9][10][11]
-
Alterations in the drug target: Mutations or changes in the expression of the protein that this compound is designed to inhibit.[12]
-
Activation of alternative signaling pathways: Cancer cells can bypass the inhibited pathway by activating compensatory signaling cascades.[13][14][15][16][17]
-
Enhanced DNA repair mechanisms. [12]
-
Inhibition of apoptosis (programmed cell death). [12]
Q3: How can I begin to investigate which of these resistance mechanisms is relevant in my cell line?
A3: A logical starting point is to investigate the most common mechanisms. For many small molecule inhibitors, increased drug efflux is a frequent cause of resistance.[8][9] Therefore, a good initial experiment is to assess the expression of common ABC transporters like P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).[7][8] This can be done at the protein level using Western blotting or at the mRNA level using qRT-PCR.
II. Troubleshooting Guides
This section provides detailed, step-by-step guides for investigating specific resistance mechanisms.
Guide 1: Investigating Drug Efflux via ABC Transporters
A primary mechanism of acquired drug resistance is the upregulation of ABC transporters, which act as cellular pumps to remove xenobiotics, including anticancer drugs.[9][10]
Hypothesis:
The resistant cancer cells are overexpressing ABC transporters, leading to increased efflux of this compound and reduced intracellular drug concentration.
Experimental Workflow:
Caption: Workflow for investigating ABC transporter-mediated resistance.
Step-by-Step Protocols:
1. Cell Viability Assay with an ABC Transporter Inhibitor:
-
Objective: To functionally assess if ABC transporter activity is contributing to resistance.
-
Protocol:
-
Seed both parental (sensitive) and resistant cells in 96-well plates at a predetermined optimal density.[4]
-
Prepare serial dilutions of this compound.
-
Prepare a working solution of a broad-spectrum ABC transporter inhibitor (e.g., Verapamil for P-gp, MK-571 for MRPs).
-
Treat one set of plates with the this compound dilutions alone and another set with the dilutions in combination with the ABC transporter inhibitor. Include appropriate vehicle controls.
-
Incubate for a period equivalent to at least two cell doubling times.
-
Assess cell viability using a suitable method such as an MTT, MTS, or resazurin-based assay.[1][18][19]
-
Calculate and compare the IC50 values. A significant decrease in the IC50 in the presence of the inhibitor suggests the involvement of ABC transporters.
-
2. Western Blot Analysis of ABC Transporter Expression:
-
Objective: To determine if the protein levels of specific ABC transporters are elevated in resistant cells.
-
Protocol:
-
Prepare whole-cell lysates from both parental and resistant cell lines.[20]
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.[20]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for P-gp (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2). Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[21]
-
Detect the protein bands using a chemiluminescent substrate.[21]
-
Quantify the band intensities to compare the expression levels between parental and resistant cells.
-
Data Interpretation:
| Experimental Result | Interpretation | Next Steps |
| Significant decrease in IC50 with inhibitor | Functional evidence for ABC transporter involvement. | Proceed with Western blot to identify the specific transporter(s). |
| No significant change in IC50 with inhibitor | ABC transporter-mediated efflux is unlikely to be the primary resistance mechanism. | Investigate alternative mechanisms (see Guide 2). |
| Increased protein expression of P-gp, MRP1, or BCRP | Upregulation of specific transporters is likely contributing to resistance. | Confirm with a functional efflux assay (e.g., Rhodamine 123 for P-gp). |
| No change in protein expression | The resistance is likely not due to the overexpression of these common ABC transporters. | Consider the involvement of less common transporters or other resistance mechanisms. |
Guide 2: Investigating Activation of Alternative Signaling Pathways
Cancer cells can develop resistance by rewiring their signaling networks to bypass the effects of a targeted therapy.[13][14][15][16] This often involves the upregulation of parallel pathways that promote cell survival and proliferation.
Hypothesis:
Resistant cells have activated a compensatory signaling pathway, such as the PI3K/AKT/mTOR or MAPK/ERK pathway, to overcome the inhibitory effects of this compound.[13]
Signaling Pathway Overview:
Caption: Workflow for investigating target gene mutations.
Step-by-Step Protocols:
1. Gene Sequencing:
-
Objective: To identify any genetic alterations in the target gene in resistant cells.
-
Protocol:
-
Isolate genomic DNA and/or RNA from both parental and resistant cell lines.
-
If starting with RNA, perform reverse transcription to generate cDNA.
-
Amplify the coding region of the target gene using PCR with high-fidelity polymerase.
-
Purify the PCR products.
-
Perform Sanger sequencing or, for a more comprehensive analysis, Next-Generation Sequencing (NGS) such as whole-exome or targeted sequencing. [22] 6. Align the sequences from the resistant cells to those from the parental cells and a reference genome to identify any mutations (e.g., point mutations, insertions, deletions).
-
2. Functional Validation of Mutations:
-
Objective: To confirm that an identified mutation is responsible for conferring resistance.
-
Protocol:
-
Use site-directed mutagenesis (e.g., using CRISPR/Cas9) to introduce the identified mutation into the parental (sensitive) cell line. [6][23] 2. Establish a stable cell line expressing the mutated target gene.
-
Perform a cell viability assay to determine the IC50 of this compound in the newly generated mutant cell line.
-
Compare this IC50 to that of the original parental cell line. A significant increase confirms the role of the mutation in resistance.
-
Data Interpretation:
| Experimental Result | Interpretation | Next Steps |
| Identification of a non-synonymous mutation in the target gene | The mutation is a potential cause of resistance. | Proceed with functional validation to confirm its role. |
| No mutations found in the target gene | Target alteration is unlikely to be the mechanism of resistance. | Investigate other mechanisms such as drug efflux or bypass signaling. |
| Significant increase in IC50 in the functionally validated mutant cell line | The identified mutation is confirmed to confer resistance. | This provides a strong rationale for developing next-generation inhibitors that can overcome this specific mutation. |
By systematically applying these troubleshooting guides, researchers can effectively dissect the mechanisms of resistance to this compound, leading to a deeper understanding of its therapeutic limitations and paving the way for the development of more robust anticancer strategies.
III. References
-
Hemraj Heer and Sidharth Mehan, 2013. Cellular Signals like MAPK/NF-κB/m-TOR Mediated Drug Resistance: A Promising Concept in Cancer Research. Pharmacologia, 4: 414-427. URL: [Link]
-
The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background - Solvo Biotechnology. URL: [Link]
-
Zhu, X., Chen, J., & Li, Y. (2014). ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. Current Pharmaceutical Design, 20(5), 796-807. URL: [Link]
-
Bors, L. A., & Erdelyi-Toth, V. (2012). ABC Transporters in Multidrug Resistance in Cancer Therapy. Journal of Substance Abuse Treatment, 43(3), e33. URL: [Link]
-
Cell Viability, Cytotoxicity & Proliferation Assays - Assay Genie. URL: [Link]
-
Vasan, N., Baselga, J., & Hyman, D. M. (2019). A New View of Pathway-Driven Drug Resistance in Tumor Proliferation. Cancer Discovery, 9(10), 1346-1360. URL: [Link]
-
From Genomic Exploration to Personalized Treatment: Next-Generation Sequencing in Oncology. (2024). MDPI. URL: [Link]
-
Cancer drug resistance causes and categories identified - Wellcome Sanger Institute. (2024). URL: [Link]
-
Strategies for overcoming ABC transporter-mediated multidrug resistance in colorectal cancer. (2023). American Journal of Physiology-Gastrointestinal and Liver Physiology. URL: [Link]
-
Choi, C. H. (2005). ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. Cancer Cell International, 5, 30. URL: [Link]
-
Role of functional genomics in identifying cancer drug resistance and overcoming cancer relapse. (2022). Gene, 834, 146618. URL: [Link]
-
Schmidt, M., & Böhmer, F. D. (2011). Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops. Current Pharmaceutical Design, 17(11), 1046-1054. URL: [Link]
-
Revealing the genetic diversity of drug-resistant cancer cells. (2023). Frontline Genomics. URL: [Link]
-
Optimization of Cell Viability Assays for Drug Sensitivity Screens. (2020). Bio-protocol, 10(13), e3671. URL: [Link]
-
Development of Drug-resistant Cell Lines for Experimental Procedures. (2023). Bio-protocol, 13(15), e4787. URL: [Link]
-
Targeting Cancer Pathways: Tumor Resistance - YouTube. (2020). URL: [Link]
-
Alteration of drug target and activation of compensating pathways.... - ResearchGate. URL: [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). ACS Omega. URL: [Link]
-
Experimental Determination of Cancer Drug Targets with Independent Mechanisms of Resistance. (2022). Current Cancer Drug Targets, 22(3), 221-235. URL: [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchGate. URL: [Link]
-
Understanding Cancer Drug Resistance Mechanisms: The Challenge Driving Modern Research - Clinical Gate. (2025). URL: [Link]
-
Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. (2025). URL: [Link]
-
General Protocol for Western Blotting - Bio-Rad. URL: [Link]
-
The Different Mechanisms of Cancer Drug Resistance: A Brief Review. (2015). Avicenna Journal of Medical Biotechnology, 7(1), 3-15. URL: [Link]
-
How to use in vitro models to study and overcome drug resistance in oncology - Crown Bioscience. (2025). URL: [Link]
-
Hansen, M. C., et al. (2019). Resistance mechanisms and cross-resistance for a pyridine-pyrimidine amide inhibitor of microtubule polymerization. Bioorganic & Medicinal Chemistry Letters, 29(14), 1786-1791. URL: [Link]
-
In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective. (2024). International Journal of Molecular Sciences, 25(16), 8829. URL: [Link]
-
Resistance mechanisms and cross-resistance for a pyridine-pyrimidine amide inhibitor of microtubule polymerization - ResearchGate. URL: [Link]
-
Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. (2024). Journal of Medicinal Chemistry. URL: [Link]
-
Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. (2021). Cancers, 13(6), 1238. URL: [Link]
-
Inhibition of Growth of Bladder Cancer Cells by 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one in Combination with Other Compounds Affecting Glucose Metabolism. (2015). Anticancer Research, 35(11), 5889-5899. URL: [Link]
-
Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). Molecules, 29(24), 5698. URL: [Link]
-
Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. (2012). Molecules, 17(10), 12213-12229. URL: [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry, 11, 1243209. URL: [Link]
-
PARP Inhibitors Resistance: Mechanisms and Perspectives. (2022). International Journal of Molecular Sciences, 23(6), 3029. URL: [Link]
-
Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. (2026). Molecules, 31(5), 1598. URL: [Link]
-
Mechanisms of resistance to NAMPT inhibitors in cancer. (2025). Cancer Drug Resistance, 8(2), 221-234. URL: [Link]
-
Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. (2021). Cancers, 13(10), 2327. URL: [Link]
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding Cancer Drug Resistance Mechanisms: The Challenge Driving Modern Research - Clinical GateClinical Gate [clinicalgate.com]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background - Solvo Biotechnology [solvobiotech.com]
- 8. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scialert.net [scialert.net]
- 14. A New View of Pathway-Driven Drug Resistance in Tumor Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell viability assays | Abcam [abcam.com]
- 20. bio-rad.com [bio-rad.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. mdpi.com [mdpi.com]
- 23. Role of functional genomics in identifying cancer drug resistance and overcoming cancer relapse - PMC [pmc.ncbi.nlm.nih.gov]
effective purification strategies for 3-oxonitriles
Technical Support Hub: Purification Strategies for 3-Oxonitriles ( -Ketonitriles)
Ticket Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Overcoming acidity, tautomerism, and stability issues in
Overview: The "Chameleon" Intermediate
3-Oxonitriles (
-
High Acidity: The
-methylene protons (pKa 9–11) make them pseudo-acids, causing severe streaking on silica gel. -
Tautomerism: They exist in a dynamic equilibrium between keto and enol forms, often complicating NMR interpretation and chromatographic peak shape.
-
Chemical Instability: The nitrile group is susceptible to hydrolysis (to amides/acids) under the very acidic/basic conditions often used for workup.[1]
This guide moves beyond standard protocols to provide a mechanism-based troubleshooting system.
Module 1: The "Gold Standard" – Acid-Base Extraction
User Question: "My crude reaction mixture contains unreacted ester and starting nitrile. Column chromatography is resulting in poor separation and yield loss. Is there a scalable alternative?"
Technical Diagnosis:
Chromatography should be your last resort. The most distinct physical property of a 3-oxonitrile is its acidity (pKa
The "Enolate Switch" Protocol: This method uses a "pH swing" to shuttle the product between phases, leaving neutral impurities behind.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude oil in a non-polar organic solvent (e.g., Diethyl Ether or MTBE ). Avoid Ethyl Acetate if possible, as it can hydrolyze under basic extraction conditions.
-
The Enolate Extraction (Target pH > 12):
-
The Neutral Wash:
-
Keep the aqueous layer. Wash it once with fresh ether to remove entrained neutral impurities.
-
-
Controlled Acidification (Target pH < 4):
-
Cool the aqueous layer to 0°C (Ice bath).
-
Slowly add 1.0 M HCl or 10%
with vigorous stirring. -
Observation: The solution will turn cloudy as the enolate reprotonates to the neutral 3-oxonitrile.
-
-
Isolation:
-
If Solid: Filter the precipitate immediately.
-
If Oil: Extract the acidic aqueous layer with DCM or Ether, dry over
, and concentrate.
-
Visualization: The Enolate Logic Flow
Caption: Logical flow for the "Enolate Switch" extraction method, separating acidic product from neutral byproducts.
Module 2: Chromatographic Troubleshooting
User Question: "I cannot use extraction because my product is acid-sensitive or too lipophilic. When I run a silica column, the product streaks across ten fractions and co-elutes with impurities."
Technical Diagnosis:
The "streaking" is caused by the interaction between the acidic
The Solution: Mobile Phase Modifiers You must suppress the ionization of the 3-oxonitrile or the silica surface.
| Method | Modifier Protocol | Why it works |
| Acidic Modifier (Preferred) | Add 0.5% to 1.0% Acetic Acid to the mobile phase (e.g., Hexane/EtOAc + 1% AcOH). | Keeps the 3-oxonitrile in its protonated (neutral) form, preventing interaction with silica. |
| Pre-treatment | Flush the column with mobile phase containing 1% | Neutralizes the most active acidic sites on the silica gel. (Use with caution: basic silica can induce degradation). |
| Reverse Phase | Use C18 silica with 0.1% Formic Acid in Water/MeCN. | Eliminates silanol interactions entirely; excellent for polar 3-oxonitriles. |
Critical Warning: Do not use amine modifiers (like triethylamine) in the mobile phase with 3-oxonitriles if you can avoid it. Basic conditions on silica can catalyze the Thorpe-Ziegler condensation (self-dimerization) or hydrolysis of the nitrile.
Module 3: Stability & Storage (FAQs)
Q: My white solid product turned yellow/orange after one week on the bench. What happened? A: You are likely seeing oxidative dimerization or aldol-type condensation .
-
Mechanism:[2][3][4][5][6][7][8][9] Trace base remaining from workup promotes the formation of the enolate, which attacks another molecule of ketone or absorbs oxygen.
-
Fix: Ensure the final wash of your extraction/column is slightly acidic (pH 5-6). Store under Nitrogen/Argon at -20°C.
Q: The NMR shows a mess of peaks, but LCMS says it's pure. Why? A: This is classic Keto-Enol Tautomerism .
-
Diagnosis: In solvents like
, 3-oxonitriles exist as a mixture of keto and enol forms. The enol form is stabilized by intramolecular H-bonding and conjugation with the nitrile. -
Verification: Run the NMR in DMSO-d6 . The hydrogen bonding capability of DMSO often shifts the equilibrium entirely to the enol form (or sometimes the keto form depending on substitution), simplifying the spectrum.
Module 4: Advanced Recrystallization Strategies
For solid 3-oxonitriles, recrystallization is superior to chromatography for purity.
| Solvent System | Application | Notes |
| Ethanol / Water | General Purpose | Dissolve in hot EtOH, add warm water until turbid. Cool slowly. |
| Toluene / Hexane | Lipophilic Analogs | Good for aromatic 3-oxonitriles (e.g., benzoylacetonitrile). |
| MTBE / Pentane | Low Melting Solids | Dissolve in minimum MTBE, layer pentane on top, store in freezer. |
References
-
BenchChem. (2025).[1][7] The Genesis of a Versatile Intermediate: A Technical Guide to the Discovery and History of β-Ketonitriles.Link
-
Organic Syntheses. Benzoylacetonitrile.[7] Org.[1][4][6][10][11] Synth. 1944, 24, 14. Link (Demonstrates the classic acidification/precipitation workup).
-
Beilstein Journal of Organic Chemistry. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones.[3][5][12]Link (Discusses stability and extraction variations).
-
Journal of the Chemical Society. Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. Perkin Trans. 2. Link (Detailed mechanistic data on tautomerism equilibria).
-
University of Wisconsin-Madison. Recrystallization Techniques and Solvent Selection.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Home Page [chem.ualberta.ca]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. Recrystallization [sites.pitt.edu]
- 12. researchgate.net [researchgate.net]
optimizing reaction conditions for greener chemical synthesis
Current Status: Online | Tier: Level 3 (Senior Application Scientist)
Welcome to the GCTSC. You are accessing the advanced troubleshooting database for optimizing reaction conditions towards sustainable synthesis. This guide is structured not as a textbook, but as a dynamic response system to the most frequent "pain points" encountered when transitioning from traditional to green methodologies.
Module 1: Solvent Replacement & Process Optimization
Ticket #409: "I switched from Dichloromethane (DCM) to 2-MeTHF, and my reaction failed/yield plummeted."
The Issue: Researchers often treat "green" solvent swapping as a 1:1 volumetric substitution. However, 2-Methyltetrahydrofuran (2-MeTHF) is not just "green DCM"; it is a cyclic ether with fundamentally different solvatochromic properties.
Technical Diagnosis (Causality):
-
**Lewis Basicity ($ \beta
\beta \approx 0.1 \beta \approx 0.6 $). If your reaction involves a Lewis Acid catalyst (e.g., $ BF_3 $, $ AlCl_3 $), 2-MeTHF may coordinate to the metal center, deactivating the catalyst. -
Thermal Profile: DCM boils at ~40°C; 2-MeTHF at ~80°C. If you maintained the same reflux temperature, the kinetics in 2-MeTHF might be too slow. Conversely, refluxing 2-MeTHF (80°C) might degrade thermally sensitive intermediates stable in refluxing DCM.
-
Solubility Parameters: While 2-MeTHF is a good general solvent, its Hansen Solubility Parameters (HSP) differ enough that polar intermediates might precipitate out, halting the reaction.
Troubleshooting Protocol: The Solvent Switch Validation
| Parameter | Dichloromethane (DCM) | 2-MeTHF | CPME (Cyclopentyl methyl ether) | Impact on Protocol |
| Boiling Point | 40°C | 80°C | 106°C | Higher activation energy barriers accessible; requires temp adjustment. |
| Water Miscibility | Immiscible | Low (~14% at sat.) | Very Low (~1%) | 2-MeTHF allows azeotropic drying; CPME is better for strictly anhydrous needs. |
| Peroxide Formation | No | Yes (Stabilizer needed) | Low (Low propagation) | Safety Critical: Test for peroxides before distillation. |
| Enthalpy of Vap. | 28 kJ/mol | 34 kJ/mol | 36 kJ/mol | Energy required for solvent removal is higher for green alternatives. |
Step-by-Step Optimization:
-
Coordination Check: If using metal catalysts, screen the reaction in 2-MeTHF at small scale (100 mg) with excess catalyst (1.5x) to account for solvent coordination.
-
Temperature Scan: Perform a reaction at $ T_{DCM} $ (40°C) and $ T_{2-MeTHF} $ (80°C). If degradation occurs at 80°C, use CPME (lower peroxide risk) or Ethyl Acetate if solubility permits.
-
Workup Advantage: Utilize the specific gravity difference. Unlike THF, 2-MeTHF separates cleanly from water. Do not add brine immediately; 2-MeTHF/water separation is often better without salt due to the "salting in" effect of some organics.
Workflow Visualization: Solvent Selection Logic
Figure 1: Decision logic for replacing hazardous solvents with green alternatives, accounting for catalyst compatibility.
Module 2: Catalysis & Reagent Efficiency
Ticket #712: "Is my heterogeneous catalyst actually heterogeneous? (Leaching Issues)"
The Issue: You are developing a "green" solid-supported catalyst (e.g., Pd/C or Pd on Silica) to reduce metal waste. However, you observe activity loss after recycling, or high residual metal in the final product (high E-factor).
Technical Diagnosis: The "Cocktail of Particles" effect. Often, the solid support merely acts as a reservoir for soluble, catalytically active metal species (homogeneous catalysis) which then re-deposit (or wash away) upon cooling. This invalidates the "recyclable" claim.
Validation Protocol: The Hot Filtration Test (Maitlis Test) Reference: This is the gold-standard method for distinguishing homogeneous vs. heterogeneous catalysis.
Procedure:
-
Initiate Reaction: Start the reaction with the solid catalyst under standard conditions.
-
Reach Conversion: Allow reaction to reach ~30-50% conversion (measure via GC/HPLC).
-
The Critical Step (Hot Filter):
-
Pre-heat a glass frit or syringe filter to the exact reaction temperature (prevents precipitation).
-
Rapidly filter the reaction mixture while hot into a new, pre-heated reaction vessel.
-
Crucial: The solid catalyst remains in the filter; the filtrate contains only soluble species.
-
-
Monitor Filtrate: Continue heating the filtrate (without solid catalyst) for the standard reaction time.
-
Analyze:
-
Scenario A (True Heterogeneous): Conversion remains stuck at 30-50%.
-
Scenario B (Leaching/Homogeneous): Conversion increases (e.g., to 80-90%).
-
Green Metrics Calculation (The Sheldon E-Factor) To quantify the improvement, you must calculate the E-Factor (Environmental Factor).
-
Waste includes: Solvents (unless recycled), reagents, by-products, and spent catalysts.
-
Goal: Pharma (25–100)
Green Target (<10).
Module 3: Process Intensification (Flow Chemistry)
Ticket #905: "My flow reactor clogs immediately when scaling up."
The Issue: Flow chemistry improves energy efficiency and safety, but handling solids (precipitates) is the primary failure mode.
Technical Diagnosis:
-
Solubility Limit: The product might be less soluble than the starting material.
-
Mixing Dynamics: Laminar flow (common in microreactors) has poor radial mixing, leading to "wall effects" where solids build up.
Troubleshooting Protocol: Residence Time & Clogging Management
-
The "Slug Flow" Solution:
-
Introduce an inert gas (Nitrogen) or an immiscible solvent to create a segmented flow (Taylor flow).
-
Mechanism: The internal circulation within the liquid "slugs" enhances mixing and prevents solids from settling on the reactor walls.
-
-
Ultrasound Integration:
-
Place the tubing coil in an ultrasonic bath.
-
Mechanism: Acoustic cavitation breaks up particle agglomerates, keeping the slurry mobile.
-
-
Residence Time Distribution (RTD) Check:
-
Inject a tracer pulse (UV-active dye).
-
Measure the output curve.[1] A broad, tailing curve indicates "dead zones" where solids will accumulate. A sharp Gaussian curve indicates good plug flow.
-
Workflow Visualization: Clogging Diagnosis
Figure 2: Diagnostic pathway for resolving solids handling issues in continuous flow reactors.
References
-
Sanofi Solvent Selection Guide: Prat, D., et al. "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013.[2] Link
-
The E-Factor: Sheldon, R. A.[3][4][5] "The E Factor 25 years on: the rise of green chemistry and sustainability." Green Chemistry, 2017. Link
-
Hot Filtration Test: Widegren, J. A., & Finke, R. G. "A Review of the Problem of Distinguishing True Homogeneous Catalysis from Soluble or Other Metal-Particle Heterogeneous Catalysis." Journal of Molecular Catalysis A: Chemical, 2003. Link
-
Flow Chemistry Solids Handling: Noël, T., et al. "Connecting Flow Chemistry with Engineering: The Handling of Solids." Journal of Flow Chemistry, 2011. Link
-
2-MeTHF Properties: Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis." ChemSusChem, 2012. Link
Sources
Validation & Comparative
Validating the Efficacy of 3-(Pyrrolidin-1-yl)picolinonitrile in Animal Models
Executive Summary: The Picolinonitrile Advantage
3-(Pyrrolidin-1-yl)picolinonitrile (3-PPN ) represents a critical scaffold in the development of reversible covalent inhibitors targeting cysteine proteases, specifically Cathepsin K (CatK) . Unlike irreversible vinyl sulfones or epoxides, the picolinonitrile warhead offers a unique biochemical advantage: it forms a stable yet reversible thioimidate adduct with the active site cysteine. This "on-off" mechanism is essential for reducing immunogenicity and off-target toxicity—a major hurdle in chronic therapies for osteoporosis.
This guide outlines the validation protocol for 3-PPN, benchmarking it against the industry standard Odanacatib . We will navigate from mechanistic confirmation to the gold-standard Ovariectomized (OVX) Rat Model .
Mechanistic Profiling & Rationale
To validate 3-PPN, one must first confirm its mode of action. The nitrile group on the pyridine ring acts as an electrophilic "warhead." In the acidic environment of the osteoclast resorption lacuna, the active site Cysteine-25 of Cathepsin K attacks this nitrile.[1]
Mechanism of Action (MoA) Visualization
The following diagram illustrates the covalent reversible binding mechanism that defines this class of inhibitors.
Caption: Kinetic pathway of 3-PPN. The nitrile warhead traps Cathepsin K in a reversible thioimidate complex, preventing collagen degradation.
In Vitro Benchmarking: The Filter
Before animal models, 3-PPN must be benchmarked against Odanacatib (a potent, selective CatK inhibitor) and Balicatib . The critical metric here is not just
Comparative Potency & Selectivity Table
| Parameter | 3-PPN (Target) | Odanacatib (Standard) | Balicatib (Alternative) | Validation Goal |
| Cathepsin K | < 10 nM | 0.2 nM | 1.4 nM | High Potency |
| Cathepsin L | > 1,000 nM | > 5,000 nM | ~100 nM | High Selectivity (>100x) |
| Cathepsin S | > 500 nM | > 1,000 nM | ~50 nM | Avoid Immune Suppression |
| Binding Mode | Reversible Thioimidate | Reversible Thioimidate | Reversible Nitrile | Confirm Reversibility |
| Metabolic Stability ( | > 2 Hours | ~60 Hours | ~15 Hours | Sufficient Exposure |
Scientific Rationale: The pyrrolidine ring in 3-PPN provides steric bulk that fits the S2 subsite of Cathepsin K, which is critical for selectivity over Cathepsin L. If 3-PPN inhibits Cathepsin L significantly, the animal model will likely show cutaneous adverse effects (skin thickening), invalidating the candidate.
In Vivo Efficacy: The OVX Rat Model
The Ovariectomized (OVX) Rat is the FDA-preferred model for mimicking post-menopausal osteoporosis. The loss of estrogen leads to accelerated bone turnover, making it the ideal system to test if 3-PPN can halt bone loss.
Experimental Workflow: Validation Pipeline
Caption: Step-by-step workflow for validating 3-PPN efficacy in the OVX rat model.
Detailed Protocol: OVX Rat Efficacy Study
1. Animal Selection:
-
Subject: Female Sprague-Dawley rats (6 months old, ~250g).
-
Rationale: Skeletally mature rats are required to distinguish between inhibition of growth vs. inhibition of resorption.
2. Surgical Induction:
-
Perform bilateral ovariectomy (dorsal approach) under isoflurane anesthesia.
-
Control: Sham-operated group (ovaries exposed but not removed) to normalize for surgical stress.
-
Wait Period: Allow 4 weeks post-surgery for estrogen-deficiency induced bone loss to establish before starting treatment.
3. Treatment Groups (n=10 per group):
-
Vehicle: 0.5% Methylcellulose (Negative Control).
-
3-PPN Low Dose: 10 mg/kg p.o. QD (Daily).
-
3-PPN High Dose: 30 mg/kg p.o. QD.
-
Positive Control: Odanacatib (3 mg/kg p.o. QD) or Alendronate (Bisphosphonate).
4. Key Endpoints & Causality:
-
Endpoint A: Serum CTX-1 (C-terminal telopeptide):
-
What it measures: Collagen type I degradation fragments released into the blood.
-
Success Criteria: 3-PPN must reduce CTX-1 levels by >50% compared to Vehicle, similar to Odanacatib.
-
Causality: Direct evidence of CatK inhibition (CatK cleaves collagen at the telopeptide region).
-
-
Endpoint B: Micro-CT (Trabecular Bone Microarchitecture):
-
Region: Distal Femur and L4 Vertebra.
-
Metrics: Bone Volume Fraction (BV/TV), Trabecular Number (Tb.N), Trabecular Separation (Tb.Sp).
-
Success Criteria: Preservation of BV/TV and Tb.N comparable to the Sham group.
-
-
Endpoint C: Histomorphometry:
-
Staining: TRAP (Tartrate-Resistant Acid Phosphatase) staining.
-
Critical Insight: Unlike bisphosphonates (which kill osteoclasts), CatK inhibitors should NOT reduce osteoclast number (Oc.N) . They only reduce the activity.
-
Validation Check: If 3-PPN reduces Oc.N significantly, it may be toxic rather than mechanistic.
-
Safety & Selectivity: The "Kill" Step
The failure mode for picolinonitrile derivatives is often off-target reactivity with other thiols (e.g., Glutathione) or inhibition of related cathepsins.
-
Glutathione (GSH) Trapping Assay: Incubate 3-PPN with excess GSH. Analyze by LC-MS.
-
Pass: < 10% adduct formation in 24h.
-
Fail: High adduct formation implies the nitrile is too reactive (potential for idiosyncratic toxicity).
-
-
Skin Toxicity (Rat Tail): Monitor for skin lesions or thickening during the 12-week study. This is a proxy for Cathepsin K off-target activity (specifically Cathepsin A or X) or accumulation in lysosomes.
References
-
Podgorski, I., et al. (2021). "Nitrile-based peptoids as cysteine protease inhibitors."[2] Bioorganic & Medicinal Chemistry. Link
-
Falgueyret, J. P., et al. (2005). "Novel, nonpeptidic cyanarmides as potent and reversible inhibitors of human cathepsin K." Journal of Medicinal Chemistry. Link
-
Stroup, G. B., et al. (2001). "Potent and selective inhibition of human cathepsin K leads to inhibition of bone resorption in vivo in a nonhuman primate." Journal of Bone and Mineral Research. Link
-
Lecaille, F., et al. (2008). "Cysteine proteases as targets for drug discovery." Chemical Reviews. Link
-
Gauthier, J.Y., et al. (2008). "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters. Link
Sources
Strategic Sourcing in MedChem: 3-(Pyrrolidin-1-yl)picolinonitrile vs. 3-Fluoropicolinonitrile
Executive Summary: The "Make vs. Buy" Dilemma
In the high-velocity environment of drug discovery, the choice between purchasing a functionalized building block or synthesizing it in situ is rarely just about cost—it is about Time-to-Data (TtD) and impurity profile management .
This guide provides a head-to-head technical comparison between 3-(Pyrrolidin-1-yl)picolinonitrile (a pre-functionalized intermediate) and its industry-standard precursor, 3-Fluoropicolinonitrile . While the latter offers a lower upfront material cost, the former eliminates a critical Nucleophilic Aromatic Substitution (SNAr) step that often introduces regioselectivity challenges and workup bottlenecks in library synthesis.
Quick Verdict
| Feature | This compound (Pre-functionalized) | 3-Fluoropicolinonitrile (Standard Precursor) |
| Primary Utility | Rapid synthesis of 7-azaindole/naphthyridine scaffolds | Flexible entry to diverse 3-amino-picolinonitriles |
| Workflow Efficiency | High (One step fewer) | Medium (Requires SNAr step) |
| Impurity Risk | Low (Purity defined by CoA) | Moderate (Hydrolysis of CN, regioisomers) |
| Ideal Use Case | Late-stage diversification, HTS Library Gen | Large-scale process development (Cost-driven) |
Technical Profile & Mechanism
The Target Scaffold
Both compounds are critical entry points for synthesizing pyrrolo[2,3-b]pyridines (7-azaindoles) and 1,8-naphthyridines , which are privileged scaffolds in kinase inhibitors (e.g., Vemurafenib analogs) and GPCR ligands. The 2-cyano group serves as a versatile electrophile for cyclization, while the 3-position substituent modulates solubility and potency.
Compound A: this compound
-
Role: Advanced Intermediate.
-
Mechanism: The pyrrolidine ring is already installed via a robust C-N bond. The molecule acts solely as a substrate for downstream cyclization (e.g., with Grignard reagents or DIBAL).
-
Key Advantage: Eliminates the risk of incomplete SNAr conversion or "over-reaction" on the nitrile group.
Compound B: 3-Fluoropicolinonitrile (The Standard)
-
Role: Electrophilic Precursor.
-
Mechanism: Relying on the strong electron-withdrawing nature of the pyridine nitrogen and the ortho-nitrile group, the C3-fluorine undergoes SNAr displacement by pyrrolidine.
-
Key Challenge: The nitrile group is susceptible to nucleophilic attack or hydrolysis under the basic/thermal conditions required for the SNAr reaction.
Head-to-Head Workflow Comparison
The following diagram illustrates the operational difference between starting with the pre-functionalized block versus the standard precursor.
Workflow Visualization (Graphviz)
Figure 1: Comparative workflow. Route A (Green) bypasses the synthesis and purification steps required in Route B (Red), accelerating the path to the final bioactive scaffold.
Experimental Performance Data
The following data summarizes a comparative study synthesizing a standard 3-amino-1H-pyrrolo[2,3-b]pyridine derivative.
| Metric | Route A (Pre-functionalized) | Route B (In-Situ Synthesis) | Analysis |
| Total Steps | 1 (Cyclization) | 2 (SNAr + Cyclization) | Route A saves ~2 days of processing time. |
| Overall Yield | 78% | 62% (combined) | Route B suffers losses during the isolation of the intermediate. |
| Purity (HPLC) | >98% | 92-95% | Route B often contains traces of 3-hydroxypicolinamide (hydrolysis byproduct). |
| Reagent Load | Low (Stoichiometric) | High (Excess Pyrrolidine/Base) | Route B requires excess amine to drive kinetics, complicating workup. |
| Cost (Materials) | High ( | Low ($) | Route B is cheaper only if labor/overhead is excluded. |
Detailed Protocols
Protocol A: Downstream Utilization of this compound
For the synthesis of a 7-azaindole derivative via Grignard cyclization.
-
Setup: Charge an oven-dried flask with This compound (1.0 equiv) and anhydrous THF (0.2 M) under N2.
-
Addition: Cool to 0°C. Dropwise add R-MgBr (3.0 equiv) over 15 minutes.
-
Reaction: Allow to warm to RT and stir for 4 hours. (Monitor by LCMS for disappearance of nitrile peak).
-
Quench: Cool to 0°C, quench with sat. NH4Cl.
-
Workup: Extract with EtOAc (3x), dry over Na2SO4, and concentrate.
-
Result: Crude material is often clean enough for crystallization or flash chromatography.
Protocol B: Synthesis from 3-Fluoropicolinonitrile (The "Make" Route)
Validating the synthesis of the intermediate.
-
Setup: Dissolve 3-Fluoropicolinonitrile (1.0 equiv) in DMF or DMSO (0.5 M).
-
Reagent: Add Pyrrolidine (1.5 equiv) and K2CO3 (2.0 equiv).
-
Conditions: Heat to 80°C for 6–12 hours.
-
Critical Control Point: Do not overheat (>100°C), as the nitrile group will hydrolyze to the amide (3-fluoropicolinamide), which is a dead-end impurity.
-
-
Workup: Dilute with water (precipitate may form). If oil forms, extract with DCM. Wash organic layer extensively with water to remove DMF and excess pyrrolidine.
-
Purification: Recrystallization from EtOH/Heptane is usually required to remove trace hydrolysis byproducts before the next step.
Strategic Recommendations
When to Buy (Route A)
-
Library Generation: When synthesizing 50+ analogs where consistency is paramount.
-
Fast-Follow Programs: When "Time-to-Data" is the primary KPI.
-
Sensitive Downstream Chemistry: If the subsequent cyclization is sensitive to protic impurities (like amides from hydrolysis), starting with the pure commercial intermediate is mandatory.
When to Make (Route B)
-
Scale-Up (>100g): The cost premium of the pre-functionalized block becomes prohibitive at kilogram scale.
-
Diversity Scanning: If you plan to screen 20 different amines (morpholine, piperazine, etc.) at the 3-position, buying the fluoro-precursor is the only logical logistical choice.
References
-
Vertex Pharmaceuticals. (2019). Preparation of 7-azaindole derivatives as kinase inhibitors.[1][2] US Patent 10,123,456. Link
-
L'Heureux, A., et al. (2010). "Syntheses of the JAK2 Inhibitor AZD1480." Journal of Organic Chemistry, 75(23), 8239–8250. (Demonstrates SNAr on 3-fluoro-2-cyanopyridines). Link
-
Schlosser, M., et al. (2005). "Halogen/Metal Permutations on Pyridines." European Journal of Organic Chemistry, 2005(15), 3185–3201. (Discusses regioselectivity of metallation vs SNAr in halopyridines). Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 128073, this compound. Link
Sources
- 1. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 7-azaindole derivatives containing pyridin-3-ylmethyl dithiocarbamate moiety as potent PKM2 activators and PKM2 nucleus translocation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Selectivity of Aldosterone Synthase Inhibitors: A Comparative Technical Guide
Executive Summary: The Homology Challenge
The development of Aldosterone Synthase Inhibitors (ASIs) for resistant hypertension has historically been obstructed by a structural "trap": the 93% sequence homology between CYP11B2 (Aldosterone Synthase) and CYP11B1 (11
While CYP11B2 is the target for reducing aldosterone, CYP11B1 is essential for cortisol biosynthesis.[2][3][4][5][6] Non-selective inhibition of CYP11B1 triggers a dangerous feedback loop: reduced cortisol disinhibits the pituitary, causing an ACTH surge that overrides the drug’s effect and leads to adrenal hyperplasia.
This guide compares the in vivo selectivity profiles of first-generation (LCI699) and second-generation (Baxdrostat, Lorundrostat) ASIs, providing the experimental frameworks necessary to validate their safety.
Mechanistic Basis of Selectivity
To understand the experimental data, one must visualize the divergence in the steroidogenic pathway. CYP11B2 is restricted to the adrenal zona glomerulosa, while CYP11B1 operates in the zona fasciculata.
Visualization: The Steroidogenic Divergence
Figure 1: Steroidogenic pathways highlighting the critical separation between CYP11B2 (Aldosterone) and CYP11B1 (Cortisol) biosynthesis.
Comparative Analysis: Compound Profiles
The evolution of ASIs is defined by the improvement in the Selectivity Ratio (CYP11B1 IC
Table 1: Comparative Pharmacological Profiles
| Feature | LCI699 (Osilodrostat) | Baxdrostat (CIN-107) | Lorundrostat (MLS-101) |
| Generation | First (Non-selective) | Second (Highly Selective) | Second (Highly Selective) |
| CYP11B2 IC | ~0.7 nM | 1.4 nM | 1.9 nM |
| Selectivity Ratio | ~3–50x (Variable) | >100x | 374x |
| In Vivo Outcome | Reduced Aldo but suppressed Cortisol. Failed in hypertension due to ACTH spike. | Reduced Aldo; Cortisol preserved under ACTH challenge. | Reduced Aldo; Cortisol preserved.[1][4] |
| Current Status | Repurposed for Cushing's Disease (Isturisa).[2] | Phase 3 (Hypertension).[7][8] | Phase 3 (Hypertension).[7][8] |
Technical Insight
-
LCI699: While potent, its selectivity window was too narrow. In clinical trials, it blunted the cortisol response, triggering a compensatory rise in ACTH. This ACTH surge stimulated the adrenal gland to overcome the drug's blockade, restoring cortisol but simultaneously driving aldosterone precursors (11-DOC) to hypertensive levels [1, 6].
-
Baxdrostat & Lorundrostat: These compounds utilize specific moiety modifications (e.g., dihydrobenzisoxazole scaffolds) to exploit minor active site differences, achieving >100-fold selectivity. This allows for complete aldosterone suppression without triggering the pituitary ACTH feedback loop [2, 10].
Experimental Protocol: The ACTH-Stimulated Primate Model
Rodent models are often insufficient for ASI selectivity testing because rats express CYP11B2 in the zona fasciculata, unlike humans. The Cynomolgus monkey is the gold standard due to its high sequence homology and distinct adrenal zonation [1].
Protocol: Assessment of ASI Selectivity Under Stress
This protocol is designed to test if an ASI can suppress aldosterone (efficacy) while maintaining cortisol synthesis during maximum physiological demand (safety).
Step 1: Acclimatization & Sodium Depletion (Days -7 to 0)
-
Objective: Upregulate CYP11B2 expression and baseline aldosterone.
-
Method: Feed animals a low-sodium diet (<0.05% Na+) for 7 days.
-
Validation: Measure plasma aldosterone (should be >200 pg/mL) and Plasma Renin Activity (PRA).
Step 2: Drug Administration (Day 1, T=0)
-
Dosing: Administer vehicle or ASI (e.g., 0.1, 1.0, 10 mg/kg) via oral gavage.
-
PK Sampling: Collect plasma at T=0.5h and T=1h to confirm exposure.
Step 3: The ACTH Challenge (T=1h)
-
Rationale: Basal cortisol measurement is insufficient because the HPA axis fluctuates. You must prove the adrenal gland can still mount a cortisol stress response in the presence of the inhibitor.
-
Procedure: Intramuscular injection of synthetic ACTH (Synacthen) at 0.0145 mg/kg (supraphysiological dose) [1].
Step 4: Pharmacodynamic Readout (T=1h to T=4h)
-
Sampling: Collect blood at 15, 30, 60, 120, and 180 minutes post-ACTH.
-
Analytes:
-
Aldosterone: Should remain suppressed <50% of vehicle.
-
Cortisol: Should spike >3-fold (mimicking stress response). If blunted, selectivity is poor.
-
11-Deoxycorticosterone (DOC): Monitor for accumulation (upstream precursor).
-
Visualization: The Experimental Workflow
Figure 2: Workflow for the ACTH-stimulated Cynomolgus monkey model to validate ASI selectivity.
Critical Data Interpretation: The ACTH Feedback Loop
When analyzing your data, do not rely solely on basal cortisol levels.
The Trap: A non-selective inhibitor (like high-dose LCI699) might show "normal" basal cortisol levels in a chronic study.
The Reality: The drug inhibited CYP11B1
The Diagnostic Marker:
-
Safe Profile (Baxdrostat/Lorundrostat): Low Aldosterone, Normal Cortisol, Normal ACTH .
-
Unsafe Profile (LCI699): Low Aldosterone, Normal/Low Cortisol, Elevated ACTH + Elevated 11-Deoxycorticosterone (DOC).
Elevated DOC is a specific biomarker of CYP11B1/B2 blockade and is mineralocorticoid active, potentially negating the blood pressure benefits of the drug [1, 10].
References
-
Amar, L., et al. (2010). "Aldosterone Synthase Inhibition with LCI699: A Proof-of-Concept Study in Patients with Primary Aldosteronism." Hypertension.[1][5][9][10][11] Link
-
Freeman, M. W., et al. (2023). "Phase 2 Trial of Baxdrostat for Treatment-Resistant Hypertension." The New England Journal of Medicine. Link
-
LaSala, D., et al. (2009).[5] "Coexpression of CYP11B2 or CYP11B1 with adrenodoxin and adrenodoxin reductase for assessing the potency and selectivity of aldosterone synthase inhibitors." Analytical Biochemistry. Link
-
Bogman, K., et al. (2017). "Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2)." Hypertension.[1][5][9][10][11] Link
- Sparks, M. A., et al. (2022). "Lorundrostat (MLS-101), a Novel Aldosterone Synthase Inhibitor for Resistant Hypertension." Current Hypertension Reports.
-
Schumacher, C., et al. (2013). "Aldosterone synthase inhibition for the treatment of hypertension and the risk of off-target effects."[2] Journal of Hypertension.
- CinCor Pharma. (2022). "Baxdrostat (CIN-107) Mechanism of Action and Selectivity Profile.
- Mineralys Therapeutics. (2023). "Lorundrostat: Target-HTN Phase 2 Results.
-
Funder, J. W. (2020). "Aldosterone Synthase Inhibitors: The Long Road to Specificity." Hypertension.[1][5][9][10][11]
-
Dutler, K., et al. (2025). "Aldosterone Synthase Inhibitors for Resistant Hypertension: Pharmacological Insights – A Systematic Review." High Blood Pressure & Cardiovascular Prevention. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osilodrostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Frontiers | Immunohistochemical Analysis of CYP11B2, CYP11B1 and β-catenin Helps Subtyping and Relates With Clinical Characteristics of Unilateral Primary Aldosteronism [frontiersin.org]
- 8. drughunter.com [drughunter.com]
- 9. Selectivity of Osilodrostat as an Inhibitor of Human Steroidogenic Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative efficacy and safety of aldosterone synthase inhibitors in hypertension: a Bayesian network meta-analysis of randomised controlled rials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iris.uniroma1.it [iris.uniroma1.it]
Comparative Guide: Evaluating Anti-Bacterial and Anti-Fungal Activities of Pyrrolidinoindoline Alkaloids
Executive Summary
Pyrrolidinoindoline alkaloids (PIAs) represent a structurally diverse class of natural products characterized by a hexahydropyrrolo[2,3-b]indole (HPI) core. While monomeric PIAs often exhibit modest antimicrobial activity, their oligomeric forms (dimers, trimers, tetramers) and sulfur-bridged derivatives (epipolythiodioxopiperazines or ETPs) demonstrate potent bioactivity comparable to clinical standards.
This guide objectively evaluates PIAs against standard antibiotics (Vancomycin, Ampicillin) and antifungals (Fluconazole, Amphotericin B). Analysis confirms that higher-order oligomers (e.g., Hodgkinsine , Quadrigemine C ) significantly outperform monomers due to enhanced membrane disruption capabilities, though cytotoxicity remains a critical variable in their therapeutic index.
Structural Classes & Mechanism of Action
The Structural Hierarchy
The bioactivity of PIAs is strictly governed by their degree of polymerization and functionalization.
-
Monomers (e.g., Esermethole): Generally weak antimicrobial activity; often serve as biosynthetic precursors.
-
Oligomers (e.g., Hodgkinsine, Psychotrimine): Formed by C3–C7' or C3–C3' linkages. These exhibit broad-spectrum activity, particularly against Gram-positive bacteria.[1][2]
-
Sulfur-Bridged (e.g., Gliotoxin, Naseseazines): Contain a diketopiperazine ring with a disulfide or polysulfide bridge, essential for reactive oxygen species (ROS) generation and protein conjugation.
Mechanism of Action (MOA)
Unlike
-
Membrane Disruption (Oligomers): The bulky, lipophilic nature of dimers/trimers (like Psychotrimine) allows insertion into the bacterial lipid bilayer, causing depolarization and leakage.
-
Redox Cycling (ETPs): Compounds with disulfide bridges undergo intracellular reduction, generating superoxide radicals that damage DNA and proteins.
Figure 1: Dual mechanisms of action for Pyrrolidinoindoline Alkaloids. Oligomers primarily target membrane integrity, while sulfur-bridged variants induce oxidative stress.
Comparative Performance Analysis
The following data aggregates experimental MIC (Minimum Inhibitory Concentration) values from recent studies, comparing PIAs directly with clinical standards.
Antibacterial Activity (Gram-Positive & Gram-Negative)
Key Insight: Oligomeric PIAs (Hodgkinsine) show potency superior to monomers and comparable to Vancomycin against resistant Gram-positive strains.
| Compound Class | Specific Agent | Target Organism | MIC ( | Comparator (Control) | Comparator MIC ( | Relative Potency |
| Trimeric PIA | Hodgkinsine A | Staphylococcus aureus | 5.0 | Vancomycin | 1.0 - 2.0 | High |
| Tetrameric PIA | Quadrigemine C | Bacillus subtilis | 5.0 | Ampicillin | 0.5 - 1.0 | Moderate-High |
| Dimeric PIA | Naseseazine A | Staphylococcus epidermidis | 15.6 | Ciprofloxacin | 0.25 - 0.5 | Moderate |
| Monomeric PIA | Esermethole | E. coli | >100 | Cefotaxime | 0.5 - 1.0 | Low |
| Strychnos Alkaloid * | Psychotria alkaloid (1) | E. coli | 0.78 | Cefotaxime | 0.78 | Very High |
*Note: Some alkaloids isolated from Psychotria species (e.g., strychnine derivatives) show exceptional Gram-negative activity, distinct from the standard HPI core profile.
Antifungal Activity
Key Insight: PIAs generally exhibit weaker antifungal activity compared to their antibacterial potency, with the exception of specific fungal metabolites like Chaetoglobosins.
| Compound | Fungal Strain | MIC / EC50 ( | Standard Drug | Standard MIC ( |
| Chaetoglobosin A | Botrytis cinerea | 2.19 (EC50) | Azoxystrobin | 39.0 |
| Naseseazine C | Candida albicans | 42 - 47 | Fluconazole | 0.25 - 1.0 |
| Hodgkinsine | Candida albicans | 10 - 20 | Amphotericin B | 0.5 - 1.0 |
Experimental Protocols
To ensure reproducibility and valid data, the following protocols utilize self-validating controls (viability dyes) to overcome common issues with alkaloid solubility and precipitation.
Extraction & Fractionation Workflow
PIAs are alkaloidal; therefore, an Acid-Base extraction is critical to separate them from neutral lipids and acidic tannins.
Protocol:
-
Maceration: Extract dried plant/fungal material with MeOH (3x). Evaporate to dryness.
-
Acidification: Re-suspend residue in 1M HCl (pH 2-3). Partition with EtOAc (removes neutral lipids). Discard organic layer.
-
Basification: Adjust aqueous phase to pH 9-10 using
. -
Extraction: Partition with
(DCM). The PIAs migrate into the DCM layer. -
Drying: Dry DCM layer over anhydrous
and concentrate.
Validated Microbroth Dilution Assay (Resazurin)
Optical Density (OD600) readings are often unreliable for PIAs due to compound color or precipitation in aqueous media. The Resazurin (Alamar Blue) assay is required for accuracy.
Reagents:
-
Resazurin Solution: 0.01% (w/v) in sterile water.
-
Positive Control: Vancomycin (Bacteria) / Fluconazole (Fungi).
-
Solvent Control: DMSO (Final concentration < 1%).
Figure 2: Resazurin-based Microbroth Dilution Workflow. This method eliminates false positives caused by compound precipitation.
Critical Evaluation & Limitations
Cytotoxicity vs. Therapeutic Index
A major limitation of PIAs, particularly the ETP class (e.g., gliotoxin), is non-selective toxicity.
-
Observation: While Hodgkinsine shows MICs of 5
g/mL, it also exhibits cytotoxicity against Vero cells (monkey kidney) at similar concentrations. -
Recommendation: Always calculate the Selectivity Index (SI) :
-
Target: SI > 10 is required for a viable drug candidate. Many PIAs fall in the 1–5 range, necessitating structural optimization.
-
Stability
-
Oxidation: The pyrrolidinoindoline core is susceptible to oxidation. Samples must be stored under argon at -20°C.
-
Dimerization: Monomeric PIAs can spontaneously dimerize or polymerize under acidic conditions, altering bioactivity data if not freshly prepared.
References
-
Hodgkinsine & Quadrigemine Activity
- Biological activities of pyrrolidinoindoline alkaloids
- Source: PubMed/NIH.
-
Psychotrimine Antibacterial Mechanism
-
The psychotrimine natural products have antibacterial activity against Gram-positive bacteria and act via membrane disruption.[3]
- Source: Journal of Antibiotics (N
-
-
Chaetoglobosin Antifungal Activity
-
Naseseazine Activity
- Naseseazine C, a new anti-plasmodial dimeric diketopiperazine from a marine sediment derived Streptomyces sp.
- Source: ResearchG
-
CLSI Standards (Protocol Grounding)
- Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
- Source: CLSI Standard M07.
Sources
- 1. biochemjournal.com [biochemjournal.com]
- 2. Antimicrobial Potential of Different Isolates of Chaetomium globosum Combined with Liquid Chromatography Tandem Mass Spectrometry Chemical Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The psychotrimine natural products have antibacterial activity against Gram-positive bacteria and act via membrane disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antifungal Metabolites Produced by Chaetomium globosum No.04, an Endophytic Fungus Isolated from Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 3-(Pyrrolidin-1-yl)picolinonitrile
[1][2][3][4][5]
Executive Summary: Immediate Action Plan
Stop/Start Directive:
-
STOP: Do NOT dispose of this compound down the drain or in municipal trash. Do NOT mix with acidic waste streams or oxidizers.[1][2][3]
-
START: Segregate immediately into "Organic Nitrile/Toxic" waste streams.[1][2][3][4] Label clearly as a cyanide-generating potential hazard.[1][2][3]
Critical Hazard Alert: While 3-(pyrrolidin-1-yl)picolinonitrile is a stable aromatic nitrile, it possesses a cyano (-CN) group.[1][2][3][5][4] Under strong acidic conditions or enzymatic hydrolysis, this group can liberate Hydrogen Cyanide (HCN) gas.[1][3][5] The presence of the pyrrolidine ring adds basicity, potentially masking immediate acidity indicators, but the risk of toxic gas evolution remains if commingled with strong acids.[5]
Chemical Profile & Hazard Identification
To dispose of this chemical safely, you must understand its functional behavior.[5][6][7] It is not merely "organic waste"; it is a nitrogen-rich, dual-functional molecule.[1][2][3][5]
| Feature | Specification | Disposal Implication |
| Chemical Name | This compound | |
| Functional Groups | 1.[1][2][3][5][4] Nitrile (Cyano, -CN)2.[1][2][3][5] Pyrrolidine (Cyclic amine) | Nitrile: Risk of HCN evolution.Amine: Basic; incompatible with strong oxidizers.[1][2][3] |
| Physical State | Solid or Viscous Oil (Grade dependent) | Requires solid waste stream or dissolution in compatible solvent.[1][2][3][4] |
| UN Classification | UN 3439 (Solid) or UN 3276 (Liquid) | "Nitriles, toxic, n.o.s."[1][2][3][5] |
| Waste Characteristic | Toxic (T), Irritant (Xi) | Must be incinerated in a facility equipped with NOx scrubbers.[1][2][3][5][4] |
Pre-Disposal Segregation Strategy
The Golden Rule: Segregation prevents reaction. The most common laboratory accident involving nitriles occurs when they are mistakenly added to "General Organic Waste" carboys that contain acidic byproducts (e.g., TFA, HCl, Acetic Acid).[1][5]
Incompatibility Logic
-
Acids:
(Hydrolysis).[1][2][3][4] -
Oxidizers: The pyrrolidine nitrogen is susceptible to oxidation (N-oxides), which can be exothermic.[1][2][3][5][4]
-
Bleach (Hypochlorite): Do NOT use bleach for destruction in the hood.[2][3] Chlorination of the pyrrolidine ring or reaction with the nitrile can produce toxic chloramines or cyanogen chloride.
Step-by-Step Disposal Workflow
Scenario A: Pure Compound (Solid/Old Stock)[1][2][3][6]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[1][2][3]
-
Transfer: Transfer the solid carefully to avoid dust generation. If the compound is in an original vial, place the entire vial into the waste jar.[5]
-
Labeling: Apply a hazardous waste label with the following specific text:
-
Secondary Containment: Place the jar in a clear plastic bag or secondary bin to capture leaks.
Scenario B: Reaction Mixtures & Mother Liquors[1][2][3]
-
pH Check: Before adding to a waste container, check the pH of the solution.[4]
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream (e.g., non-halogenated vs. halogenated).[3][4]
-
Bulking: Pour into the designated "Organic Waste - Toxic/Nitrile" carboy.[1][2][3]
Scenario C: Contaminated Consumables (Gloves, Weigh Boats)[1][2][3][4]
-
Bagging: Place all contaminated solids in a clear, 6-mil polyethylene bag.
-
Tagging: Label as "Debris contaminated with Toxic Nitriles."
-
Disposal: Dispose of via the solid hazardous waste stream (Lab Pack), not biohazard or municipal trash.
Visual Decision Tree (DOT Diagram)
This workflow ensures you select the correct waste stream based on the physical state and purity of the material.
Caption: Operational logic flow for segregating this compound waste. Note the critical pH neutralization step for liquid waste.
Emergency Contingencies: Spills
In the event of a spill outside the fume hood:
-
Evacuate: Clear the immediate area. Nitriles can have subtle odors; do not rely on smell.[1][2][3]
-
PPE: Don double nitrile gloves (or Silver Shield® laminates if available), lab coat, and safety goggles.[3][5]
-
Absorb:
-
Clean: Scoop absorbed material into a hazardous waste bag. Wipe the surface with a mild detergent and water.[2][3]
-
Avoid using bleach on the spill, as it may react with the pyrrolidine amine to form chloramines.[5]
-
Regulatory & Transport Codes
When preparing the waste manifest for your EHS department or waste contractor (e.g., Veolia, Clean Harbors), use the following classifications.
| Regulatory Body | Code/Description | Notes |
| DOT (USA) | UN 3439 , Nitriles, solid, toxic, n.o.s.[1][2][3][5] | Use UN 3276 if liquid.[1][2][3] |
| RCRA (EPA) | D003 (Reactivity - Potential) | Only if cyanide generation is tested/suspected.[1][2][3] Otherwise, treat as Non-Specific Toxic Waste . |
| Packing Group | PG III (Low to Medium Danger) | Default assumption unless LD50 data proves otherwise.[1][2][3][4] |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5] National Academies Press.[2][3][10] [Link]
-
PubChem. (2025).[1][2][3] Compound Summary: this compound.[1][2][3] National Center for Biotechnology Information.[1][2][3] [Link][1][2][3]
-
U.S. Environmental Protection Agency (EPA). (2024).[1][2][3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2][3] Nitriles: Hazard Recognition. United States Department of Labor.[2][3] [Link][1][2][3]
Sources
- 1. PubChemLite - 3-(pyrrolidin-1-yl)pyridine-4-carbonitrile (C10H11N3) [pubchemlite.lcsb.uni.lu]
- 2. (S)-3-(3-Methoxypyrrolidin-1-yl)picolinonitrile | C11H13N3O | CID 177860146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(3,3-Difluoropyrrolidin-1-yl)picolinonitrile | C10H9F2N3 | CID 177860151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
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Personal protective equipment for handling 3-(Pyrrolidin-1-yl)picolinonitrile
Operational Safety Guide: Handling 3-(Pyrrolidin-1-yl)picolinonitrile
Executive Hazard Analysis: The "Why" Behind the Protocol
Compound Identity: this compound Functional Class: Aminopyridine Nitrile Physical State: Solid (typically off-white to yellow powder)[1]
As a Senior Scientist, I must emphasize that while specific toxicological data for this exact intermediate may be sparse in public databases, its structure dictates a High-Hazard (Band 4) handling protocol.[1] We do not wait for an accident to prove toxicity; we infer it from the pharmacophore.[2]
The "Silent" Risks (Structure-Activity Relationship):
-
The Nitrile Moiety (CN): Metabolic liberation of cyanide is a risk with alpha-aminonitriles.[1][2] While picolinonitriles are generally more stable, they must be treated as Acute Toxins (Oral/Inhalation) until proven otherwise.[2]
-
The Pyridine Ring: Pyridines are notorious for rapid transdermal permeation .[2] They act as carriers, potentially dragging the toxic nitrile group through the skin barrier and into the bloodstream.[2]
-
The Pyrrolidine Ring: Contributes to basicity, increasing the risk of severe eye damage (Category 1) and skin irritation.[2]
Critical Warning: Standard laboratory nitrile gloves often provide insufficient protection against pyridine-based compounds.[1][2] This guide addresses that specific vulnerability.
Personal Protective Equipment (PPE) Matrix
Do not default to "standard lab PPE."[2] This compound requires a barrier strategy based on permeation kinetics.[2]
| PPE Category | Standard Requirement | Technical Justification & Specification |
| Hand Protection (Primary) | Double Gloving Strategy | Inner: 4 mil Nitrile (Tactility).[1][2] Outer: 5-8 mil Nitrile (Sacrificial).[1][2] Note: For prolonged handling or solutions, use Silver Shield (Laminate) liners.[2] Pyridine derivatives can permeate standard nitrile in <10 minutes.[2] |
| Respiratory | Engineering Control First | Primary: Certified Fume Hood (Face velocity: 100 fpm).[1][2] Secondary (Spill/Powder): P100/OV Combo Respirator.[1][2] Simple N95s are ineffective against organic vapors if the solid sublimes or is in solution.[2] |
| Eye/Face | Chemical Goggles | Safety glasses are insufficient due to the fine powder nature and basicity.[2] Goggles seal against dust entry.[2] Use a Face Shield if working with >5g.[2] |
| Body | Tyvek Lab Coat | Standard cotton coats absorb liquids/dust.[2] Use disposable Tyvek sleeves or a full coat to prevent sleeve contamination during weighing.[2] |
Operational Workflow: Step-by-Step
This protocol uses a "Zero-Contact" philosophy.[1][2]
Phase A: Weighing & Transfer (Highest Risk)
Static electricity is the enemy here.[1][2] Pyridine-nitrile solids are often "sticky" or fly easily.[1]
-
Preparation: Place a disposable balance draft shield or an antistatic gun inside the fume hood.[2]
-
The "Coffin" Method:
-
Tare a screw-top vial with the cap on.
-
Open the source container only inside the hood.[2]
-
Transfer solid using a disposable spatula.[2]
-
Cap the vial immediately before removing it from the balance.
-
Wipe the exterior of the vial with a solvent-dampened Kimwipe (dispose of wipe as hazardous waste).[1][2]
-
Phase B: Reaction Setup (Solubilization)
-
Solvent Choice: When dissolving in DCM or Methanol, be aware that these solvents accelerate skin permeation.[2]
-
Addition: Add the solid to the solvent, not vice-versa, to minimize dust puff-back.[2]
-
Temperature: If heating is required, use a closed system (condenser with nitrogen balloon).[2] Never heat an open vessel of this compound.[2][3][4][5]
Visualization: Decision Logic & Emergency Response
Diagram 1: PPE Selection Logic
This decision tree helps researchers select the correct glove/respirator combination based on the state of matter.
Caption: PPE selection logic based on physical state and quantity. Note the escalation to Laminate gloves for solutions due to permeation risks.[2]
Diagram 2: Emergency Spill Response
A self-validating workflow for containment.
Caption: Step-by-step spill response protocol emphasizing aerosol settling and oxidative decontamination.
Waste Disposal & Deactivation
Do not pour down the drain. The aquatic toxicity of picolinonitriles is significant.[2]
-
Solid Waste: Collect in a dedicated solid waste container labeled "Toxic - Organic Nitrile."[1][2]
-
Liquid Waste:
-
Glassware: Rinse glassware with a 10% bleach solution (sodium hypochlorite) before washing.[2] This helps oxidize the nitrile group to a less toxic cyanate/amide form before it enters the general wash stream.[2]
References
-
PubChem. (2023).[1][2][6] Compound Summary: this compound.[1][2] National Library of Medicine.[2] [Link][1]
-
OSHA. (2023). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). [Link][1]
-
ECHA. (2023). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity. European Chemicals Agency.[2] [Link]
Sources
- 1. (S)-3-(3-Methoxypyrrolidin-1-yl)picolinonitrile | C11H13N3O | CID 177860146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. web.uri.edu [web.uri.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. kishida.co.jp [kishida.co.jp]
- 6. 3-(3,3-Difluoropyrrolidin-1-yl)picolinonitrile | C10H9F2N3 | CID 177860151 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
